2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDHRDUBZIULSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339251-10-3 | |
| Record name | 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
This guide provides a comprehensive overview of a robust synthetic route to 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure, known for its diverse pharmacological activities.[1] This document details the proposed synthesis, including the underlying chemical principles, step-by-step protocols, and the analytical techniques required for thorough characterization of the final compound.
Strategic Approach to Synthesis
A direct, one-pot synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is not prominently described in current literature. Therefore, a logical and well-precedented two-step approach is proposed. This strategy leverages the reliable formation of a 2-amino-1,3,4-thiadiazole precursor, followed by a Sandmeyer-type diazotization and chlorination to yield the target molecule. This method offers high yields and a straightforward purification process.
The overall synthetic workflow is depicted below:
Caption: Proposed two-part synthetic workflow for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Part 1: Synthesis of the Key Precursor: 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
The initial step involves the synthesis of the amine precursor, 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine (CAS 15884-86-3).[2] This is achieved through the acid-catalyzed cyclization of methoxyacetic acid and thiosemicarbazide.
Mechanism and Rationale
The reaction proceeds via the initial acylation of thiosemicarbazide by methoxyacetic acid, followed by an intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole ring. Strong acids like sulfuric acid or polyphosphoric acid are often employed as both catalysts and dehydrating agents to drive the reaction to completion.[3][4] The use of a solid-phase grinding method with a catalyst like phosphorus pentachloride has also been reported for similar syntheses, offering a milder and more efficient alternative.[5]
Detailed Experimental Protocol
-
Reagent Preparation : In a dry 250 mL round-bottom flask, combine thiosemicarbazide (1.0 eq) and methoxyacetic acid (1.1 eq).
-
Reaction Setup : To this mixture, slowly add concentrated sulfuric acid (3-4 eq) under cooling in an ice bath to control the initial exotherm.
-
Reaction Execution : Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation : After completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is then neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is achieved.
-
Purification : The crude solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol or an ethanol/water mixture will yield the purified 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.
Part 2: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
The conversion of the amino group to a chloro group is a classic transformation achieved via a Sandmeyer-type reaction. This involves the diazotization of the primary aromatic amine followed by the substitution of the diazonium group with a chloride ion, typically catalyzed by copper(I) chloride.
Mechanism and Rationale
The primary amine of the precursor reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is generally unstable and is used immediately. The subsequent addition of a solution of copper(I) chloride in hydrochloric acid catalyzes the replacement of the diazonium group with a chloride atom, releasing nitrogen gas.
Detailed Experimental Protocol
-
Diazotization : Suspend the synthesized 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C. To this cooled suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 30-45 minutes at this temperature.
-
Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.
-
Reaction Execution : Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (release of N2 gas) should be observed. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Isolation : The reaction mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification : The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Characterization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of the final product.
-
¹H NMR : The proton NMR spectrum is expected to show two key signals:
-
A singlet corresponding to the methoxy group (-OCH₃) protons, typically in the range of δ 3.3-3.6 ppm.
-
A singlet for the methylene group (-CH₂-) protons adjacent to the methoxy group and the thiadiazole ring, expected around δ 4.5-4.8 ppm.
-
-
¹³C NMR : The carbon NMR spectrum will provide further structural confirmation:
-
A signal for the methoxy carbon (-OCH₃) around δ 58-62 ppm.
-
A signal for the methylene carbon (-CH₂-) around δ 70-75 ppm.
-
Two distinct signals for the carbon atoms of the thiadiazole ring in the aromatic region, typically between δ 150-170 ppm.
-
The complete assignment of proton and carbon resonances can be further confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2950-3000 | C-H stretch (aliphatic) |
| 1600-1650 | C=N stretch (thiadiazole ring) |
| 1400-1450 | C-H bend (aliphatic) |
| 1200-1250 | C-O stretch (ether) |
| 700-800 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. For 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (C₄H₅ClN₂OS), the expected molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C₄H₅ClN₂OS.
| Element | Calculated (%) |
| Carbon (C) | 29.19 |
| Hydrogen (H) | 3.06 |
| Nitrogen (N) | 17.02 |
| Sulfur (S) | 19.48 |
| Chlorine (Cl) | 21.54 |
Conclusion
This guide outlines a scientifically sound and feasible approach for the synthesis and characterization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. The proposed two-step synthesis, involving the formation of a 2-amino precursor followed by a Sandmeyer-type reaction, is based on well-established methodologies for this class of heterocyclic compounds. The detailed protocols and characterization guidelines provided herein will be a valuable resource for researchers engaged in the synthesis of novel thiadiazole derivatives for potential applications in drug discovery and development.
References
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- Al-Sultani, A. A. J., & Al-Jubouri, H. H. (Year). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
- Vo, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-31.
- ChemicalBook. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole synthesis.
- Dyusebaeva, M., Kalugin, S., & Akhmedova, S. (2015). Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Chemistry & Chemical Technology, 9(4), 431-436.
- CN103936692A. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. International Journal of Chemistry, 7(1), 1-10.
- Geronikaki, A., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(10), 682-689.
- Sławiński, J., & Szafrański, K. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1541.
- Al-Jbouri, H. H. R. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2), 88-99.
- Jain, A. K., & Sharma, S. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 60-71.
- Kumar, M. S., et al. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1017-1034.
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MySkinRecipes. (n.d.). 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
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Holla, B. S., et al. (2006). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3,4-b][3][7][8]Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 44(6), 562-566.
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PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
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- Ayrapetyan, S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceutical Chemistry Journal, 55(5), 488-492.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
Molecular Identity and Structural Attributes
The foundational step in characterizing any chemical entity is to confirm its molecular structure. For 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, we have the following identifiers:
| Identifier | Value |
| Molecular Formula | C₄H₅ClN₂OS |
| SMILES | COCC1=NN=C(S1)Cl |
| InChIKey | CFDHRDUBZIULSV-UHFFFAOYSA-N |
The structure, depicted below, features a 1,3,4-thiadiazole ring, which is an aromatic five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This core is substituted with a chloro group at the 2-position and a methoxymethyl group at the 5-position. The chloro substituent is a key functional group, often introduced to modulate electronic properties and to serve as a reactive handle for further synthetic transformations. The methoxymethyl group can influence solubility and metabolic stability.
Figure 1: Molecular Structure of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Predicted and Analog-Informed Physicochemical Properties
In the absence of direct experimental data for our target compound, we can infer likely properties based on closely related analogs. For instance, 2-chloro-5-methyl-1,3,4-thiadiazole (CAS 53645-94-6) has a calculated XLogP3 of 1.7. The substitution of a methyl group with a methoxymethyl group is expected to decrease lipophilicity slightly due to the presence of the ether oxygen, which can act as a hydrogen bond acceptor.
| Property | Predicted/Inferred Value | Rationale/Comment |
| Molecular Weight | 164.61 g/mol | Calculated from the molecular formula C₄H₅ClN₂OS. |
| logP | ~1.0 - 1.5 | Expected to be slightly lower than that of 2-chloro-5-methyl-1,3,4-thiadiazole (XLogP3 = 1.7) due to the polar ether group. |
| Aqueous Solubility | Low to moderate | The heterocyclic nature may impart some aqueous solubility, but the chloro and methoxymethyl groups will limit this. |
| Melting Point | Likely a low-melting solid or liquid | Many small, substituted heterocycles of similar molecular weight are solids with melting points below 100 °C. For example, 2-amino-5-methyl-1,3,4-thiadiazole has a melting point of 223-228 °C, but the amino group allows for strong hydrogen bonding, which is absent in our target compound. |
| pKa | Weakly basic | The nitrogen atoms of the thiadiazole ring are weakly basic. |
A Practical Guide to Experimental Characterization
For any novel compound entering a discovery pipeline, rigorous experimental determination of its physicochemical properties is paramount. Below are standardized, field-proven protocols for characterizing 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Melting Point Determination: A Criterion for Purity
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.
-
A second, slower determination is performed with a heating rate of 1-2 °C/min, starting from approximately 20 °C below the estimated melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.
Spectral Analysis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole: A Technical Guide
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, is a key intermediate in the synthesis of more complex molecules within these fields. Its reactivity, governed by the chloro and methoxymethyl substituents, makes it a versatile building block. A thorough understanding of its spectral characteristics is paramount for researchers in ensuring reaction success, purity of intermediates, and the structural integrity of final products. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, grounded in fundamental principles and supported by data from analogous structures.
Molecular Structure and Properties
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole possesses a planar, five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The key substituents are a chlorine atom at the 2-position and a methoxymethyl group at the 5-position.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂OS | |
| Molecular Weight | 164.61 g/mol | |
| Monoisotopic Mass | 163.98111 Da |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, charged ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Interpretation of the Mass Spectrum
The predicted mass spectrum of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole would exhibit a molecular ion peak [M]⁺• at m/z 164, corresponding to the nominal mass of the molecule. Due to the presence of the chlorine atom, an isotopic peak [M+2]⁺• at m/z 166 with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of a molecule containing one chlorine atom.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in EI-MS.
Table of Predicted Mass Spectral Data:
| m/z (Predicted) | Ion Formula | Identity |
| 164/166 | [C₄H₅ClN₂OS]⁺• | Molecular Ion [M]⁺• |
| 129 | [C₄H₅N₂OS]⁺ | [M - Cl]⁺ |
| 119 | [C₃H₂ClN₂S]⁺• | [M - CH₂O]⁺• |
| 84 | [C₂H₂N₂S]⁺• | [Thiadiazole ring fragment]⁺• |
| 45 | [CH₃OCH₂]⁺ | [Methoxymethyl cation]⁺ |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and specific frequencies of IR radiation are absorbed.
-
Spectrum Generation: The attenuated IR beam is directed to the detector, and a Fourier transform is performed to generate the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum
The IR spectrum of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is expected to show characteristic absorption bands corresponding to its functional groups. Based on data from similar 1,3,4-thiadiazole derivatives, the following key absorptions can be predicted[1]:
Table of Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3000-2850 | C-H stretching | Methoxymethyl group |
| ~ 1640-1580 | C=N stretching | Thiadiazole ring |
| ~ 1450 | C-H bending | Methoxymethyl group |
| ~ 1250 | C-S stretching | Thiadiazole ring |
| ~ 1100 | C-O-C stretching | Methoxymethyl ether |
| ~ 800-700 | C-Cl stretching | Chloro substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.
-
Spectrum Generation: A Fourier transform of the FID yields the NMR spectrum, which is a plot of signal intensity versus chemical shift (in parts per million, ppm).
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is expected to be relatively simple, showing two singlets.
-
-CH₂- Group: The methylene protons of the methoxymethyl group are expected to appear as a singlet. The chemical shift will be influenced by the adjacent oxygen atom and the thiadiazole ring. A predicted chemical shift is in the range of δ 4.5-5.0 ppm .
-
-CH₃ Group: The methyl protons of the methoxymethyl group will also appear as a singlet, shifted upfield compared to the methylene protons. A predicted chemical shift is in the range of δ 3.4-3.8 ppm .
¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Three distinct carbon signals are expected. The chemical shifts of carbons in the 1,3,4-thiadiazole ring are typically in the range of 150-170 ppm[2][3].
Table of Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 (Thiadiazole) | ~ 165-170 | Attached to electronegative chlorine and nitrogen atoms. |
| C5 (Thiadiazole) | ~ 155-160 | Attached to the methoxymethyl group and nitrogen atoms. |
| -CH₂- | ~ 65-70 | Methylene carbon attached to oxygen. |
| -CH₃ | ~ 55-60 | Methyl carbon of the ether. |
Overall Workflow for Spectral Analysis
Caption: A typical workflow for the synthesis and comprehensive spectral characterization of a novel chemical compound.
Conclusion
The comprehensive spectral analysis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, through the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides a detailed structural fingerprint of this important synthetic intermediate. While the data presented here is largely predictive and based on the analysis of analogous compounds, it provides a robust framework for researchers to identify and characterize this molecule. The experimental verification of these spectral features is a crucial step in any synthetic endeavor involving this compound, ensuring the integrity and purity of subsequent products in drug discovery and materials science research.
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Chemical Methodologies, 2022, 6(7), 548-556. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. [Link]
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RSC Advances, 2022, 12(45), 29569-29583. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
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ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. [Link]
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PLOS ONE, 2021, 16(11), e0259210. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. [Link]
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Crystal structure of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
An In-Depth Technical Guide to the Structural Elucidation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
A Prospective Analysis for Drug Development Professionals
Foreword: The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery. It provides invaluable insights into intermolecular interactions, informs structure-activity relationship (SAR) studies, and guides the development of stable, effective pharmaceutical formulations. This guide addresses the structural elucidation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest.
A comprehensive search of the Cambridge Structural Database (CSD) and other public repositories indicates that as of the date of this publication, the single-crystal X-ray structure of this specific compound has not been reported. Therefore, this document serves as a prospective guide, outlining the definitive workflow and scientific rationale required to determine its crystal structure, from initial synthesis to final structural analysis. This is the same rigorous process our team would follow, providing a self-validating system for obtaining and interpreting high-quality crystallographic data.
Part 1: Synthesis and Characterization
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a primary inhibitor of successful crystallization. The proposed synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole would likely follow established routes for functionalizing the 1,3,4-thiadiazole core, a common scaffold in medicinal chemistry.
A probable synthetic pathway involves the cyclization of a thiosemicarbazide derivative followed by chlorination. For instance, starting from methoxyacetyl-thiosemicarbazide, cyclization using a dehydrating agent like phosphorus oxychloride could yield the target molecule.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, methoxyacetyl-thiosemicarbazide (1 eq.) is suspended in phosphorus oxychloride (5-10 eq.).
-
Reaction Execution: The mixture is heated to reflux (approx. 106 °C) and maintained for 2-4 hours, monitored by Thin Layer Chromatography (TLC). The causality here is that the excess POCl₃ acts as both the solvent and the chlorinating/dehydrating agent required for ring closure.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with extreme care.
-
Extraction: The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound with >98% purity, a critical threshold for successful crystallization.
Initial Characterization: Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms the presence and connectivity of protons. | A singlet for the methoxy (-OCH₃) protons and a singlet for the methylene (-CH₂-) protons. |
| ¹³C NMR | Confirms the carbon framework. | Peaks corresponding to the methoxy, methylene, and two distinct thiadiazole ring carbons. |
| Mass Spectrometry (MS) | Confirms the molecular weight. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the exact mass of C₄H₅ClN₂OS. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature. |
| FT-IR Spectroscopy | Identifies functional groups. | Characteristic vibrations for C-Cl, C=N, C-S, and C-O bonds. |
Part 2: Single-Crystal Growth
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to produce a well-ordered, single lattice crystal of sufficient size (typically 0.1-0.3 mm in each dimension). The choice of solvent and technique is paramount. Given the chemical nature of the target molecule (a polar, heterocyclic compound), a range of solvents should be screened.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Screening: Prepare saturated solutions of the purified compound in various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and binary mixtures).
-
Setup: Filter each solution through a syringe filter into a clean, small vial. Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the evaporation rate—a slower rate is generally preferred for higher quality crystals.
-
Incubation: Place the vials in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vials daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.
Workflow for Structural Elucidation
Caption: Workflow from synthesis to final crystal structure validation.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis. The resulting diffraction pattern contains the information needed to determine the precise arrangement of atoms in the crystal lattice.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors.
-
Structure Solution: The phase problem is solved using software packages like SHELXT or SIR. This step generates an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.
-
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF).
Part 4: Predicted Structural Features and Their Importance
While the exact structure is yet to be determined, we can predict key features based on the molecule's constitution. Understanding these features is vital for drug development professionals.
Table of Predicted Crystallographic Data:
| Parameter | Predicted Value/Feature | Significance in Drug Development |
| Crystal System | Likely Monoclinic or Orthorhombic | Affects powder flow, compressibility, and tablet manufacturing. |
| Space Group | Centrosymmetric (e.g., P2₁/c) is common for achiral molecules. | Governs the packing efficiency and symmetry of intermolecular interactions. |
| Hydrogen Bonding | Unlikely to have strong, classic H-bonds. Weak C-H···N or C-H···O interactions may be present. | Weak interactions can influence solubility, dissolution rate, and binding to a target protein. |
| Halogen Bonding | The chlorine atom could act as a halogen bond donor, interacting with the nitrogen or sulfur atoms of an adjacent molecule. | Halogen bonds are increasingly recognized as key interactions in ligand-protein binding, offering a design element for improving affinity and selectivity. |
| π-π Stacking | The planar thiadiazole ring may participate in π-π stacking interactions. | These interactions contribute to crystal lattice stability and can be a factor in ligand binding within aromatic-rich pockets of a receptor. |
The precise torsion angle between the thiadiazole ring and the methoxymethyl side chain will be a key determinant of the molecule's overall conformation. This conformation in the solid state can provide a low-energy model for the bioactive conformation when bound to a biological target.
Logical Relationship of Structural Features
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole CAS number lookup
An In-Depth Technical Guide to the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Core for Researchers, Scientists, and Drug Development Professionals
A Note on the Target Molecule
Initial searches for a specific Chemical Abstracts Service (CAS) number for "2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole" did not yield a conclusive result for this exact structure. However, the core of this molecule, the 1,3,4-thiadiazole ring system, is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of novel therapeutic agents. This guide will, therefore, provide a comprehensive overview of the 1,3,4-thiadiazole core, its synthesis, properties, and profound impact on drug development, with a focus on derivatives that share structural similarities with the target molecule.
The 1,3,4-Thiadiazole Scaffold: A Privileged Heterocycle in Drug Discovery
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This ring system is of immense interest to medicinal chemists due to its unique chemical properties and broad spectrum of biological activities.[1] As a bioisostere of pyrimidine, a fundamental component of nucleic acids, 1,3,4-thiadiazole derivatives have the potential to interfere with DNA replication processes, a key mechanism in anticancer therapies.[2] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows for enhanced membrane permeability, a critical factor in drug delivery and efficacy.[2] Its ability to act as a hydrogen bond acceptor and a two-electron donor system further contributes to its versatile pharmacophoric nature.[3]
Physicochemical Properties of Substituted 1,3,4-Thiadiazoles
The physicochemical properties of 1,3,4-thiadiazole derivatives can be fine-tuned through substitution at the C2 and C5 positions. These modifications significantly influence the molecule's solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile. Below is a table summarizing key physicochemical data for structurally related compounds.
| Property | 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole | 2-chloro-5-Methyl-1,3,4-thiadiazole |
| CAS Number | 3914-44-1[4][5] | 53645-94-6[6] |
| Molecular Formula | C4H5ClN2OS[4] | C3H3ClN2S[6] |
| Molecular Weight | 164.61 g/mol [4] | 134.59 g/mol [6] |
| Melting Point | 36 °C[5] | Not available |
| Boiling Point | 75-77 °C at 0.1 Torr[5] | Not available |
| Predicted Density | 1.406 g/cm³[5] | Not available |
| Predicted pKa | 0.37[5] | Not available |
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles: A General Approach
A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. This approach offers a straightforward pathway to a wide array of derivatives.
Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Thiadiazole
-
Step 1: Formation of the Thiosemicarbazide Intermediate. An acyl chloride is reacted with potassium thiocyanate to form an acyl isothiocyanate. This intermediate is then treated with hydrazine hydrate to yield the corresponding acyl thiosemicarbazide.
-
Step 2: Acid-Catalyzed Cyclization. The acyl thiosemicarbazide is subjected to dehydrative cyclization using a strong acid, such as concentrated sulfuric acid or phosphoric acid, to afford the 2,5-disubstituted-1,3,4-thiadiazole.
-
Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[7]
Diverse Biological Activities and Applications in Drug Development
The 1,3,4-thiadiazole scaffold is a prolific source of compounds with a wide range of biological activities, making it a focal point in the development of new drugs.[8]
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity.[2] Their mechanisms of action are varied and include the inhibition of crucial enzymes involved in cancer cell proliferation, such as carbonic anhydrases and histone deacetylases.[8] Some derivatives also act as microtubule-destabilizing agents, disrupting the cell cycle and inducing apoptosis.[9]
Antimicrobial and Antifungal Activity
The 1,3,4-thiadiazole nucleus is a key component in many antimicrobial and antifungal agents.[10] These compounds exhibit efficacy against a broad spectrum of bacteria and fungi. The synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles linked to other heterocyclic moieties like 1,2,4-triazoles has yielded compounds with promising antimicrobial and antiproliferative activities.[10]
Anti-inflammatory and Other Activities
Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory, anticonvulsant, antiviral, and anti-tuberculosis properties.[1][3] This remarkable versatility underscores the importance of the 1,3,4-thiadiazole scaffold in medicinal chemistry.
Experimental Protocol: Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of a novel 1,3,4-thiadiazole derivative, a standard broth microdilution assay can be employed.
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: The synthesized 1,3,4-thiadiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Safety and Handling of Thiadiazole Derivatives
As with all laboratory chemicals, proper safety precautions must be observed when handling 1,3,4-thiadiazole derivatives. Many of these compounds are classified as harmful if swallowed, and some may cause skin and eye irritation.[11][12] It is imperative to handle these substances in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] For specific handling and disposal procedures, the Safety Data Sheet (SDS) for the particular compound should always be consulted.
References
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Pharmaffiliates. 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole. [Link]
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PubChemLite. 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole. [Link]
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PubChem. 2-Chloro-5-chloromethylthiazole. [Link]
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PubMed. 1,3,4-thiadiazole: a privileged scaffold for drug design and development. [Link]
- Google Patents. Preparation method of 2-chloro-5-chloromethyl thiazole.
-
MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]
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MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]
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PrepChem.com. Synthesis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole. [Link]
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PMC - NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]
- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
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MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
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ResearchGate. Commercial drugs based on different thiadiazole scaffolds. [Link]
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MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]
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A Technical Guide to Determining the Solubility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in various organic solvents. In the absence of extensive published solubility data for this specific thiadiazole derivative, this document serves as a practical whitepaper, detailing both the theoretical underpinnings and experimental protocols necessary for a thorough solubility assessment. The guide emphasizes the widely accepted shake-flask method for empirical solubility determination and introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection. By following the methodologies outlined herein, researchers can generate reliable solubility profiles, a critical step in process development, formulation, and various research applications.
Introduction: The Significance of Solubility in Thiadiazole Chemistry
Thiadiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.[1][2] The specific compound, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, possesses a unique combination of functional groups that suggest its potential utility in various synthetic and applied contexts.
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a wide range of applications, from reaction kinetics in a homogenous phase to bioavailability in a pharmaceutical formulation.[3] A comprehensive understanding of a compound's solubility in different organic solvents is therefore a prerequisite for its effective utilization. This guide addresses the current information gap regarding the solubility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole by providing a robust methodology for its determination.
Physicochemical Properties of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂OS | PubChem[4] |
| Monoisotopic Mass | 163.98111 Da | PubChem[4] |
| Predicted XlogP | 1.0 | PubChem[4] |
The predicted XlogP value of 1.0 indicates a degree of lipophilicity, suggesting that 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is likely to exhibit solubility in a range of organic solvents. However, experimental verification is paramount.
Theoretical Framework for Solubility
The "Like Dissolves Like" Principle
This long-standing principle in chemistry provides a qualitative prediction of solubility. It is based on the polarity of the solute and the solvent. Polar solvents, such as alcohols and water, tend to dissolve polar solutes, while nonpolar solvents, like hydrocarbons, are better suited for dissolving nonpolar solutes. Given the structure of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, which contains both polar (ether, thiadiazole ring) and nonpolar (chloromethyl) moieties, its solubility is expected to be nuanced and dependent on the specific solvent.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP is based on the concept that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion forces): Energy from van der Waals forces.
-
δp (Polar forces): Energy from dipole-dipole interactions.
-
δh (Hydrogen bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a set of these three parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]
A smaller Ra value indicates a higher likelihood of solubility. This predictive capability is invaluable for efficient solvent screening.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (solute)
-
A range of organic solvents of known purity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)
Step-by-Step Protocol
-
Preparation: Accurately weigh an excess amount of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole and place it into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis) to determine the concentration of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized table.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Methanol | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| Acetone | 25 | [Experimental Value] |
| Ethyl Acetate | 25 | [Experimental Value] |
| Dichloromethane | 25 | [Experimental Value] |
| Toluene | 25 | [Experimental Value] |
| Hexane | 25 | [Experimental Value] |
Visualizing the Workflow and Concepts
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Conceptual Diagram of "Like Dissolves Like"
Caption: The "Like Dissolves Like" principle of solubility.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for each solvent used and adhere to the specified handling precautions.
Conclusion
This technical guide provides a comprehensive roadmap for determining the solubility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in organic solvents. By combining the robust experimental protocol of the shake-flask method with the predictive power of theoretical frameworks like Hansen Solubility Parameters, researchers can generate the critical data needed to advance their work. The methodologies described are designed to be self-validating and adhere to high standards of scientific integrity, empowering researchers to confidently characterize this promising thiadiazole derivative.
References
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PubChem. (n.d.). 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Journal of Education for Pure Science. (2023, February 14). Chemical properties of thiadiazole compounds. Retrieved from [Link]
-
Journal of Education for Pure Science. (2002, February 12). Chemical properties of thiadiazole compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Abstract
This technical guide provides a comprehensive framework for assessing the stability of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a key heterocyclic intermediate in modern synthetic chemistry. While specific stability data for this compound is not extensively documented in public literature, this guide establishes a robust, scientifically-grounded approach based on the known reactivity of the 1,3,4-thiadiazole scaffold and 2-chloro-substituted heterocycles. We will explore predicted degradation pathways under various stress conditions—hydrolytic, thermal, photolytic, and oxidative—and provide detailed, field-proven protocols for conducting forced degradation studies in line with international regulatory standards. This document is intended for researchers, process chemists, and drug development professionals to establish intrinsic stability, identify potential degradants, and define optimal handling and storage conditions.
Introduction: Understanding the Molecule
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is a five-membered aromatic heterocycle featuring a reactive chlorosubstituent.[1] Its molecular structure suggests a high utility as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The 1,3,4-thiadiazole ring is known for its aromaticity and general stability, yet it is also electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with a good leaving group like chlorine.[2][3]
Understanding the stability of such an intermediate is paramount for several reasons:
-
Process Optimization: Knowledge of degradation triggers ensures the development of robust and safe manufacturing processes.
-
Storage and Handling: Defining appropriate storage conditions prevents the formation of impurities over time, preserving material quality and ensuring safety.
-
Regulatory Compliance: Forced degradation studies are a regulatory requirement, essential for developing and validating stability-indicating analytical methods.[4][5]
This guide will proceed by first outlining the predicted chemical liabilities of the molecule, followed by a detailed experimental framework for confirming these predictions.
Predicted Stability Profile and Key Reactive Sites
The chemical reactivity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is dictated by three primary structural features:
-
The 2-Chloro Substituent: The carbon atom at the 2-position of the thiadiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen atoms.[3] This makes the chlorine atom highly susceptible to nucleophilic substitution (SNAr). This is the most probable site of hydrolytic degradation.
-
The 1,3,4-Thiadiazole Ring: While aromatic and generally stable, the ring system can undergo cleavage under harsh basic or thermal conditions.[3][6]
-
The 5-(methoxymethyl) Side Chain: The ether linkage is generally stable but could be susceptible to cleavage under strongly acidic conditions, although this is considered a less likely degradation pathway compared to the hydrolysis of the C-Cl bond.
Based on these features, the primary anticipated degradation pathway is the hydrolysis of the 2-chloro group to form 2-hydroxy-5-(methoxymethyl)-1,3,4-thiadiazole.
A Strategic Framework for Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[5] These studies involve subjecting the compound to conditions more severe than standard accelerated stability testing.[4] A typical workflow is outlined below.
Caption: Workflow for a forced degradation study.
Experimental Protocols
The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[7][8] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9]
3.1.1 Hydrolytic Stability
-
Objective: To assess susceptibility to hydrolysis across a pH range.
-
Protocol:
-
Prepare three stock solutions of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile or methanol.
-
For each condition, dilute the stock solution into the respective aqueous media to achieve the final target concentration:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the solutions at a controlled temperature (e.g., 60°C).
-
At each time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of base to the acid sample and vice-versa), and dilute to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC method.
-
3.1.2 Thermal Stability
-
Objective: To evaluate the effect of high temperature on the solid and solution states.
-
Protocol:
-
Solid State:
-
Place a thin layer of the solid compound in a vial.
-
Store in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of the compound in a relevant process solvent.
-
Reflux the solution for a set period (e.g., 24 hours).
-
Cool, dilute, and analyze the sample by HPLC.
-
-
3.1.3 Photostability
-
Objective: To determine if the compound is sensitive to light exposure.
-
Protocol (as per ICH Q1B): [10]
-
Place solid samples and solutions in chemically inert, transparent containers.
-
Prepare parallel "dark" control samples wrapped in aluminum foil.
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
Analyze the exposed and dark control samples by HPLC. A significant difference in purity or degradant profile indicates photosensitivity.
-
3.1.4 Oxidative Stability
-
Objective: To assess susceptibility to oxidation.
-
Protocol:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and stir at room temperature.
-
Monitor the reaction over time (e.g., 0, 2, 6, 24 hours).
-
At each time point, quench the reaction (if necessary) and analyze by HPLC.
-
Analytical Methodology: The Stability-Indicating Method
A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the preferred technique.
-
Method Development Goal: To achieve baseline separation between the parent peak and all process impurities and degradation products.
-
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B).
-
Detection: PDA detection to assess peak purity and MS detection to obtain mass information on the parent and degradant peaks.
-
Predicted Degradation Pathways and Data Presentation
The primary degradation product from hydrolysis is expected to be 2-hydroxy-5-(methoxymethyl)-1,3,4-thiadiazole. Oxidation may lead to the formation of an N-oxide or S-oxide.
Caption: Predicted degradation pathways.
Data Summary
Quantitative results from the forced degradation studies should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration/Concentration | Temperature | % Assay of Parent Compound | % Degradation | Major Degradant(s) (Peak Area %) |
| 0.1 M HCl | 24 hours | 60°C | 98.5% | 1.5% | RRT 0.85 (1.4%) |
| Purified Water | 24 hours | 60°C | 99.8% | 0.2% | Not Detected |
| 0.1 M NaOH | 4 hours | 60°C | 85.2% | 14.8% | RRT 0.85 (14.5%) |
| Thermal (Solid) | 7 days | 80°C | 99.5% | 0.5% | Minor unknown peaks |
| Photolytic | 1.2 million lux-hr | Ambient | 99.7% | 0.3% | Not Detected |
| Oxidative (3% H₂O₂) | 24 hours | Ambient | 94.1% | 5.9% | RRT 1.15 (5.7%) |
| Note: Data presented is hypothetical for illustrative purposes. RRT = Relative Retention Time. |
Conclusions and Recommendations for Handling & Storage
Based on the predicted reactivity profile of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, the compound is expected to be most sensitive to basic hydrolysis . It is likely stable under neutral, mildly acidic, photolytic, and moderate thermal stress conditions.
Recommended Handling and Storage Conditions:
-
Storage: Store in well-sealed containers in a cool, dry, and dark place.
-
Avoid: Contact with strong bases, moisture, and excessive heat.
-
Process Considerations: In synthetic steps, avoid prolonged exposure to strongly basic aqueous conditions. If such conditions are necessary, they should be performed at low temperatures with rapid workup to minimize degradation.
By following the comprehensive framework laid out in this guide, researchers and developers can confidently characterize the stability of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, ensuring the quality and safety of processes and products that rely on this versatile intermediate.
References
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
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ICH. (2003, February). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Available from: [Link]
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ICH. Quality Guidelines. Available from: [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. Available from: [Link]
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National Center for Biotechnology Information. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. Available from: [Link]
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PrepChem.com. Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole. Available from: [Link]
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ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available from: [Link]
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ResearchGate. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available from: [Link]
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Singh, B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
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Sravani, B. et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a constituent of numerous pharmacologically active agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful, non-empirical approach to elucidate the electronic structure, reactivity, and potential intermolecular interactions of such molecules.[6] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step protocol for geometry optimization, vibrational analysis, and the calculation of critical molecular properties. We will delve into the rationale behind methodological choices, the interpretation of results—including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis—and their implications for rational drug design.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions.[3][4] Its derivatives have been extensively synthesized and evaluated for a broad spectrum of therapeutic applications.[1][7] The specific molecule of interest, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, combines this potent core with a chloro-substituent, known to modulate electronic properties and reactivity, and a methoxymethyl group, which can influence solubility and hydrogen bonding capabilities.
Understanding the molecule's intrinsic properties at a quantum level is paramount for predicting its behavior. Quantum chemical calculations allow us to build a detailed profile of the molecule's stability, electronic charge distribution, and sites susceptible to metabolic attack or interaction with a biological target.[6] This in silico approach accelerates the drug discovery process by enabling the rational design and prioritization of derivatives with enhanced efficacy and safety profiles.
The Role of Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations serve as a bridge between molecular structure and biological function. By solving approximations of the Schrödinger equation, we can derive a wealth of information that is often difficult or impossible to obtain through experimental means alone.
Key applications in drug development include:
-
Structure-Activity Relationship (SAR) Studies: Correlating electronic properties (e.g., charge distribution, orbital energies) with observed biological activity.
-
Reactivity Prediction: Identifying the most reactive sites for electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways and receptor interactions.[8]
-
Pharmacophore Modeling: Using the Molecular Electrostatic Potential (MEP) map to understand the spatial arrangement of electrostatic features necessary for molecular recognition at a receptor binding site.[9][10]
-
Lead Optimization: Guiding the chemical modification of a lead compound to improve its binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
This guide will focus on a robust and widely validated computational methodology to derive these critical insights for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Methodology: A Comprehensive Computational Protocol
The accuracy of quantum chemical calculations is contingent upon the judicious selection of the theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) provides the best compromise between computational cost and accuracy.[11]
Causality Behind Method Selection
-
Theoretical Framework: Density Functional Theory (DFT) DFT is chosen over simpler semi-empirical methods for its superior accuracy and over more computationally expensive methods like Møller-Plesset perturbation theory (MP2) for its efficiency. DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates, making it more tractable for polyatomic systems.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and validated functionals for organic molecules.[12][13] It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of thermochemistry and molecular geometries.[14]
-
Basis Set: 6-311++G(d,p) This Pople-style basis set offers a high degree of flexibility for describing the electron distribution:
-
6-311: A triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions, allowing for greater flexibility in representing molecular orbitals.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.[14]
-
(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and direction in the molecular environment, which is critical for an accurate description of chemical bonding.[15]
-
Software and Hardware Considerations
These calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, GAMESS, or Q-Chem.[16][17][18][19][20] While computationally intensive, the protocols described here are feasible on modern multi-core workstations.
Step-by-Step Computational Workflow
The following protocol represents a self-validating system for theoretical analysis.
-
Step 1: Initial Structure Generation
-
Construct the 3D structure of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole using a molecular builder like Avogadro or GaussView.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Step 2: Geometry Optimization
-
Perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Use tight convergence criteria to ensure a true energy minimum is located.
-
-
Step 3: Vibrational Frequency Analysis
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Self-Validation Check: A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, requiring further geometry optimization.
-
This step also yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Step 4: Calculation of Molecular Properties
-
Using the validated minimum-energy structure, perform single-point calculations to derive the key electronic properties. This includes generating the necessary output files for Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses.
-
Figure 1: A validated workflow for quantum chemical calculations.
Analysis and Interpretation of Results
This section outlines the interpretation of the key calculated parameters. The quantitative data presented in the tables are illustrative examples based on typical values for similar heterocyclic systems.
Optimized Geometry
The geometry optimization provides the most stable 3D arrangement of the molecule. Key bond lengths and angles should be analyzed and can be compared with experimental crystallographic data if available.
Table 1: Predicted Geometric Parameters for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-Cl | 1.75 Å |
| Bond Length | S1-C2 | 1.78 Å |
| Bond Length | N3-N4 | 1.35 Å |
| Bond Length | C5-S1 | 1.79 Å |
| Bond Angle | Cl-C2-N3 | 125.0° |
| Bond Angle | C2-S1-C5 | 88.5° |
| Dihedral Angle | C(methoxy)-O-C(methylene)-C5 | 178.5° |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactivity.[21]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.[22][23]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[6] A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 2: Calculated FMO Properties
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.25 | Electron-donating capability |
| LUMO Energy | -1.50 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.75 | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its charge distribution and reactivity.[8][24] It is invaluable for predicting how a molecule will interact with other molecules, such as a receptor or an enzyme.[9][10][25]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around lone pairs on nitrogen or oxygen atoms. These are the most likely sites for electrophilic attack or hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack or hydrogen bond donation.
For 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, one would expect to see negative potential (red) localized on the nitrogen atoms of the thiadiazole ring and the oxygen of the methoxy group, identifying them as key sites for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized "natural" orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals).[26][27] A key output is the analysis of donor-acceptor interactions, which quantifies intramolecular charge transfer and hyperconjugation effects.[28][29][30]
This is accomplished via a second-order perturbation theory analysis of the NBO Fock matrix. The stabilization energy E(2) associated with an interaction between a filled donor NBO (i) and an empty acceptor NBO (j) is estimated as:
E(2) = qi * (Fi,j)2 / (εj - εi)
where qi is the donor orbital occupancy, Fi,j is the off-diagonal NBO Fock matrix element, and εi and εj are the energies of the NBOs. A larger E(2) value indicates a more significant interaction. This analysis can reveal, for example, the delocalization of lone pair electrons from the nitrogen or sulfur atoms into antibonding orbitals of the ring, which contributes to the molecule's overall stability and aromaticity.
Figure 2: Linking theoretical properties to pharmacological relevance.
Bridging Theory and Experiment: Implications for Drug Development
The computational data derived from this guide provides a robust hypothesis-generating framework for experimental validation.
-
Synthesis Prioritization: The MEP and FMO analyses can guide the synthesis of new derivatives. For instance, if a region of negative electrostatic potential is identified as crucial for binding, modifications can be proposed to enhance this feature without compromising molecular stability (as indicated by the HOMO-LUMO gap).
-
Metabolic Stability: Sites identified as highly reactive by FMO analysis (e.g., a high HOMO density) may be susceptible to metabolic transformation (e.g., oxidation). Chemists can use this information to block these metabolic "soft spots," for example, by replacing a hydrogen atom with a fluorine atom.
-
Interpretation of Biological Data: If a series of analogues shows varying activity, the calculated properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models.
Conclusion
This technical guide has detailed a rigorous, self-validating protocol for performing and interpreting quantum chemical calculations on 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole using Density Functional Theory. By systematically analyzing the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals, researchers can gain profound insights into the molecule's intrinsic properties. This theoretical foundation is indispensable for understanding reactivity, predicting intermolecular interactions, and ultimately, guiding the rational design of novel and more effective therapeutic agents based on the versatile 1,3,4-thiadiazole scaffold.
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Initial Biological Screening of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole: A Technical Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[1][2][3][4] The inherent biological activity of this heterocyclic system is often attributed to the presence of the -N=C-S- moiety, which contributes to its aromaticity and stability.[4][5] This guide outlines a comprehensive and logical workflow for the initial biological screening of a novel compound, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, for which no prior biological data is available.[6]
Our approach is designed to be a self-validating system, beginning with broad-spectrum assays to identify potential areas of biological activity, followed by more focused investigations. The causality behind each experimental choice is explained, providing a clear rationale for the proposed screening cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Part 1: Foundational Assessment - Cytotoxicity and General Viability
The initial step in evaluating any novel chemical entity is to determine its inherent toxicity to living cells.[7] This foundational assessment is crucial for establishing a therapeutic window and informing the concentration ranges for subsequent, more specific assays. A compound with high cytotoxicity at low concentrations may be a candidate for oncology studies but would likely be unsuitable for other therapeutic indications.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cell lines (e.g., a cancerous line like HeLa or MCF-7, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%.[7]
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole | 24 | TBD |
| 48 | TBD | ||
| MCF-7 | 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole | 24 | TBD |
| 48 | TBD | ||
| HEK293 | 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole | 24 | TBD |
| 48 | TBD |
TBD: To be determined
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining the cytotoxicity of a novel compound using the MTT assay.
Part 2: Broad-Spectrum Biological Activity Screening
Given the known pharmacological profile of the 1,3,4-thiadiazole scaffold, a logical next step is to screen for broad-spectrum antimicrobial and enzyme inhibitory activities.
Antimicrobial Susceptibility Testing
Many 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][3] An initial screen against a panel of clinically relevant microorganisms is therefore warranted.
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism being tested. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Microorganism Panel: Select a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in the appropriate broth to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
General Enzyme Inhibition Screening
Enzyme inhibition is a common mechanism of action for many drugs.[11][12] A preliminary screen against a panel of representative enzymes can provide valuable insights into the compound's potential therapeutic applications.
Principle: This assay measures the ability of the test compound to inhibit the activity of a model protease, such as trypsin. The enzyme's activity is monitored by the cleavage of a chromogenic or fluorogenic substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of trypsin, a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), and the test compound in an appropriate buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the trypsin solution. Incubate for a short period to allow for potential binding.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Monitor the increase in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC₅₀ value for the inhibition of the enzyme.
Visualization: Biological Screening Cascade
Caption: A logical cascade for the initial biological screening of a novel compound.
Part 3: Preliminary ADME/DMPK Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development.[13][14] In vitro ADME assays provide essential data to guide the optimization of a compound's pharmacokinetic profile.[15][16]
Metabolic Stability
Rationale: The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes provides an early indication of its likely in vivo half-life.[16]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole with liver microsomes (human or rodent) in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
Data Interpretation: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Plasma Protein Binding
Rationale: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Setup: Add the test compound to a plasma sample in the sample chamber of a RED device, which is separated from a buffer-filled chamber by a semipermeable membrane.
-
Equilibration: Incubate the device until equilibrium is reached.
-
Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation: Determine the percentage of the compound bound to plasma proteins.
Data Presentation: Preliminary ADME Profile
| Assay | Parameter | Result |
| Metabolic Stability (Human Liver Microsomes) | t₁/₂ (min) | TBD |
| CLint (µL/min/mg protein) | TBD | |
| Plasma Protein Binding (Human Plasma) | % Bound | TBD |
TBD: To be determined
Conclusion: A Roadmap for Early-Stage Drug Discovery
This technical guide provides a structured and scientifically grounded framework for the initial biological screening of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. By systematically evaluating cytotoxicity, broad-spectrum biological activity, and preliminary ADME properties, researchers can efficiently identify promising lead compounds and make informed decisions to advance their drug discovery programs. The self-validating nature of this workflow ensures that resources are directed towards compounds with the highest potential for therapeutic success.
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- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
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- Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
- Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.
- Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- ResearchGate. (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
- Biobide. (n.d.). What is an Inhibition Assay?.
- IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole from Thiosemicarbazide
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a valuable heterocyclic building block for drug discovery and materials science. The synthetic strategy is a robust two-step process commencing with the acid-catalyzed cyclization of thiosemicarbazide and methoxyacetic acid to form the key intermediate, 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole. This intermediate is subsequently converted to the final product via a Sandmeyer-type deaminative chlorination. This guide offers in-depth mechanistic insights, detailed, step-by-step protocols, and critical safety considerations tailored for researchers, chemists, and professionals in pharmaceutical development.
Introduction & Strategic Overview
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] The title compound, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, serves as a versatile intermediate. The chloro-substituent at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular libraries.
The synthetic route detailed herein was designed for efficiency and reliability, proceeding through two distinct and well-established chemical transformations:
-
Formation of the Heterocyclic Core: An acid-catalyzed condensation and cyclization of thiosemicarbazide with methoxyacetic acid to yield 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Deaminative Halogenation: A Sandmeyer reaction to replace the 2-amino group with a chlorine atom, involving diazotization followed by a copper(I)-catalyzed substitution.[3][4]
This approach leverages readily available starting materials and employs classical reactions that are scalable and well-documented in chemical literature.
Overall Synthetic Pathway
The complete two-step synthesis is illustrated below:
Diagram 1: Overall two-step synthesis route.
Part I: Synthesis of 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole
Reaction Principle and Mechanism
The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring from thiosemicarbazide and a carboxylic acid is a classic acid-catalyzed condensation-cyclization reaction.[5] The mechanism involves several key steps:
-
Protonation: The carboxylic acid (methoxyacetic acid) is protonated by the strong acid catalyst (e.g., H₂SO₄), activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: The terminal amino group of thiosemicarbazide attacks the activated carbonyl carbon.
-
Intramolecular Cyclization: Following a series of proton transfers and dehydration, the sulfur atom of the thiourea moiety attacks the imine carbon, leading to the formation of the five-membered ring.
-
Aromatization: A final dehydration step results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.
Diagram 2: Mechanistic pathway for thiadiazole formation.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Role |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 0.10 | 9.11 g | Starting Material |
| Methoxyacetic Acid | C₃H₆O₃ | 90.08 | 0.11 | 9.91 g (8.8 mL) | Starting Material |
| Sulfuric Acid, conc. | H₂SO₄ | 98.08 | - | ~30 mL | Catalyst & Solvent |
| Water | H₂O | 18.02 | - | As needed | Quenching/Work-up |
| Ammonium Hydroxide, conc. | NH₄OH | 35.04 | - | As needed | Neutralization |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | Recrystallization |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid (30 mL). Cool the flask in an ice-water bath.
-
Reagent Addition: To the cold, stirring sulfuric acid, add thiosemicarbazide (9.11 g, 0.10 mol) in small portions, ensuring the temperature does not exceed 20 °C. Once the addition is complete, add methoxyacetic acid (9.91 g, 0.11 mol) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 75-80 °C using an oil bath. Maintain this temperature with stirring for 3 hours. Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring.
-
Neutralization: Place the beaker in an ice bath and neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 7-8. A white precipitate will form.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from hot ethanol to yield pure 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole as a white crystalline solid.
Expected Characterization
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically 75-85%.
-
Spectroscopic Analysis: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the presence of the methoxymethyl group, the aromatic thiadiazole protons, and the correct molecular weight.
Part II: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Reaction Principle and Mechanism
The Sandmeyer reaction is a cornerstone transformation for converting aromatic primary amines into aryl halides.[6][7] It proceeds via a diazonium salt intermediate, which then undergoes a copper(I)-catalyzed radical-nucleophilic substitution.[3]
-
Diazotization: In a cold, acidic solution, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂). The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which tautomerizes and eliminates water to yield a highly reactive diazonium salt.[8] This step is critically temperature-sensitive and must be performed at 0-5 °C to prevent premature decomposition of the salt.
-
Single Electron Transfer (SET): The copper(I) chloride catalyst donates an electron to the diazonium salt. This reduces the diazonium species and leads to the expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process, generating an aryl radical.
-
Halogen Transfer: The newly formed aryl radical abstracts a chlorine atom from the now copper(II) chloride species, yielding the final 2-chloro-1,3,4-thiadiazole product and regenerating the copper(I) catalyst.
Diagram 3: Key stages of the Sandmeyer reaction.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Role |
| 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole | C₄H₇N₃OS | 145.18 | 0.05 | 7.26 g | Starting Material |
| Hydrochloric Acid, conc. | HCl | 36.46 | ~0.20 | ~17 mL | Acid/Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.055 | 3.80 g | Diazotizing Agent |
| Copper(I) Chloride | CuCl | 98.99 | 0.01 | 0.99 g | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | Extraction Solvent |
| Sodium Bicarbonate, sat. | NaHCO₃ | 84.01 | - | As needed | Neutralization |
| Magnesium Sulfate, anhyd. | MgSO₄ | 120.37 | - | As needed | Drying Agent |
Procedure
-
Diazotization:
-
In a 250 mL three-neck flask, suspend 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole (7.26 g, 0.05 mol) in a mixture of concentrated HCl (17 mL) and water (25 mL).
-
Cool the suspension to 0 °C in an ice-salt bath with vigorous mechanical stirring.
-
Dissolve sodium nitrite (3.80 g, 0.055 mol) in water (15 mL) and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the thiadiazole suspension over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes in the cold bath.
-
-
Copper Catalyst Preparation:
-
In a separate 500 mL beaker, dissolve copper(I) chloride (0.99 g, 0.01 mol) in concentrated HCl (10 mL). Cool the solution to 0 °C.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the stirring cold copper(I) chloride solution. Caution: Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour until gas evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexane) to afford the pure 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Expected Characterization
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Yield: Typically 60-75%.
-
Spectroscopic Analysis: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the -NH₂ signal and the correct molecular weight corresponding to the chlorinated product are key indicators of success.
Workflow and Safety
Overall Experimental Workflow
Diagram 4: Step-by-step experimental workflow.
Critical Safety Considerations
-
Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The protocol is designed to use them in situ in a cold aqueous solution, which is standard and safe practice. Never attempt to isolate the diazonium salt. Maintain strict temperature control (0-5 °C) during its formation and use.
-
Nitrogen Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction is performed in an open or well-vented system (not a sealed vessel) to prevent pressure build-up.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation of dust.
Conclusion
This application note details a reliable and efficient two-step synthesis for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. By providing a thorough explanation of the underlying chemical principles, step-by-step protocols, and essential safety information, this guide equips researchers with the necessary tools to successfully synthesize this important chemical intermediate for applications in drug discovery and beyond.
References
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Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(49), 30937-30955. [Link]
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Ko, I. S., et al. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78. [Link]
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Al-Sultani, K. J. A., et al. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Egyptian Journal of Chemistry, 63(10), 3845-3858. [Link]
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Kamins'kyi, D. V., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]
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Shree Sulphurics Pvt. Ltd. (n.d.). methoxy acetyl chloride | 38870-89-2 | C3H5ClO2. Retrieved from [Link]
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Gümüş, M., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie, e2400548. [Link]
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Gümüş, M., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Usiena Air. [Link]
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Kumar, A., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604. [Link]
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ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. Retrieved from [Link]
-
Nguyen, T. T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Kiritani, M., et al. (1998). Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. U.S.
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ResearchGate. (n.d.). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Retrieved from [Link]
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Ko, I., et al. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Wang, C., et al. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
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ResearchGate. (n.d.). General strategy for synthesis of compounds. Retrieved from [Link]
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Le-Coz, C., et al. (2022). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 14(1), 78-84. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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ResearchGate. (n.d.). The mechanism steps of formation of aminothiadiazole 1(A–D). Retrieved from [Link]
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Lima, M. B., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(4), 1122-1145. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(7), 1775. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). General synthetic system for 1,2,5-thiadiazoles. Retrieved from [Link]
- Staehly, G. H. (1957). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. U.S.
- Young, R. W. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S.
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ResearchGate. (n.d.). (PDF) Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Introduction: The Versatile Electrophilicity of a Privileged Heterocycle
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. The introduction of a chlorine atom at the 2-position, as seen in 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, transforms this heterocycle into a highly valuable and versatile electrophilic building block. The inherent electron-deficient nature of the thiadiazole ring, caused by the electronegativity of the two nitrogen atoms, significantly activates the C2-carbon for nucleophilic attack, making the chloride an excellent leaving group.[1]
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. We will delve into the mechanistic underpinnings, provide field-tested protocols for reactions with various nucleophiles, and explain the critical parameters that govern the success of these transformations. The protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel, high-value compounds.
Mechanistic Framework: The SNAr Pathway
Unlike typical SN2 reactions which are sterically hindered at an sp²-hybridized carbon, or SN1 reactions which would form an unstable aryl cation, the substitution on this and similar electron-poor aromatic systems proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr pathway.[2][3]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This step disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.[3]
-
Elimination & Aromatization: This intermediate is stabilized by resonance, with the negative charge delocalized across the electronegative nitrogen atoms of the thiadiazole ring. The subsequent, typically rapid, step is the expulsion of the chloride leaving group, which restores the aromaticity of the ring and yields the final substituted product.
The overall workflow for these reactions follows a consistent and logical progression from setup to final product characterization.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Synthesis of 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole Derivatives
The reaction with amine nucleophiles is one of the most common and robust applications for this substrate, yielding a diverse range of 2-amino-1,3,4-thiadiazole derivatives, which are prevalent motifs in pharmacologically active compounds.[4][5]
Expert Insights:
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. An inorganic base like potassium carbonate can also be used, particularly in polar aprotic solvents like DMF or Acetone.[6]
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. They can solvate the charged Meisenheimer intermediate, thereby lowering the activation energy of the first step, without interfering with the nucleophile.[7]
-
Temperature Control: The initial addition of the amine is often performed at a lower temperature (0 °C) to manage any exotherm. The reaction is then typically warmed to room temperature or gently heated to ensure completion. Highly reactive amines may proceed quickly at room temperature, while less nucleophilic amines (e.g., anilines) may require heating.
Detailed Step-by-Step Protocol (Example with Benzylamine):
-
Materials & Setup:
-
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath.
-
All glassware should be oven- or flame-dried before use.
-
-
Procedure:
-
To a stirred solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (e.g., 1.0 mmol, 164.6 mg) in anhydrous MeCN (10 mL) under an inert atmosphere, add TEA (1.5 mmol, 0.21 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Add benzylamine (1.1 mmol, 0.12 mL) dropwise over 5 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure 2-(benzylamino)-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Protocol 2: Synthesis of 2-Thioether-5-(methoxymethyl)-1,3,4-thiadiazole Derivatives
Thiol nucleophiles react readily with 2-chloro-1,3,4-thiadiazoles to form stable thioether linkages. These reactions are often very efficient and high-yielding.[8][9]
Expert Insights:
-
Base Requirement: Thiols are more acidic than amines. A base is required to deprotonate the thiol to form the more potent thiolate nucleophile. Potassium carbonate (K₂CO₃) is a commonly used, cost-effective base for this purpose in a solvent like DMF.[10]
-
Reaction Conditions: The formation of the thiolate is rapid, and the subsequent nucleophilic attack generally proceeds smoothly at room temperature. Gentle heating can be applied to accelerate reactions with sterically hindered or less reactive thiols.
Caption: SNAr mechanism with a thiolate nucleophile.
Detailed Step-by-Step Protocol (Example with Thiophenol):
-
Materials & Setup:
-
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line.
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend K₂CO₃ (2.0 mmol, 276 mg) in anhydrous DMF (8 mL).
-
Add thiophenol (1.05 mmol, 0.11 mL) and stir the mixture for 15 minutes at room temperature to pre-form the thiolate.
-
Add a solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 mmol, 164.6 mg) in DMF (2 mL) to the suspension.
-
Stir the reaction at room temperature for 2-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into ice-water (30 mL) and stir. A precipitate may form.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(phenylthio)-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution on 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. Yields are estimates based on analogous systems and may vary.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Primary Amine | Aniline | TEA (1.5) | DMF | 80 | 12-18 | 75-90 |
| Secondary Amine | Morpholine | K₂CO₃ (2.0) | MeCN | 60 | 6-10 | 85-95 |
| Thiol | Ethanethiol | K₂CO₃ (2.0) | DMF | 25 | 2-4 | 90-98 |
| Alkoxide | Sodium Methoxide | NaOMe (1.1) | Methanol | 25-50 | 4-8 | 70-85 |
Conclusion and Outlook
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is a potent electrophile that undergoes efficient nucleophilic aromatic substitution with a wide array of nucleophiles. The protocols outlined herein provide a robust foundation for chemists to access diverse libraries of substituted 1,3,4-thiadiazoles. The key to success lies in the rational selection of base and solvent, appropriate temperature control, and diligent reaction monitoring. The versatility of this building block ensures its continued importance in the discovery and development of new chemical entities across various scientific disciplines.
References
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Jänsch, N., Frühauf, A., Schweipert, M., & Meyer-Almes, F.-J. (2022). Synthesis of 2‐chloro‐5‐substituted thiadiazole derivatives. ResearchGate. Available at: [Link]
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Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry. Semantic Scholar. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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Jänsch, N., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal. Available at: [Link]
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Bernasconi, C. F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA. Available at: [Link]
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OChem Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Saeed, A., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]
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Nguyen, T. H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]
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Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. Available at: [Link]
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Meshram, J., & Rahatgaonkar, A. (2012). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. International Scholars Journals. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
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International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]
-
Ali, M. M., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. Available at: [Link]
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Scutaru, D., et al. (2010). SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Farmacia. Available at: [Link]
-
Evans, D., & Taylor, P. J. (1982). Thiadiazoles and dihydrothiadiazoles. Part 5. Synthesis of 2,3-dihydro-1,3,4-thiadiazoles by reaction of aldehydes or ketones with thioaroylhydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ResearchGate. (2026). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[2][8][11]-benzothiadiazole... Available at: [Link]
-
Shablykin, O. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank. Available at: [Link]
-
Yurttaş, L., et al. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([2][8][11]thiadiazole) 1 with morpholine. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole. Available at: [Link]
-
Arcoria, A., et al. (1980). Catalytic effects in aromatic nucleophilic substitution reactions. Reactions between 1-fluoro-2,4-dinitrobenzene and 2-aminothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
Shao, J., et al. (2024). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of 4,5‐dichlorothiadiazole with KF as fluorine source... Available at: [Link]
-
MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Available at: [Link]
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Derivatization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole for biological assays
Application Notes & Protocols
Topic: Derivatization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole for Biological Assays
Introduction: The Strategic Value of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2][3] This five-membered ring system, containing sulfur and nitrogen atoms, is a key pharmacophore in drugs approved for use as diuretics, antimicrobial agents, and anticancer therapeutics.[4] Its bioisosteric relationship with pyrimidine and oxadiazole moieties, coupled with its metabolic stability and ability to participate in hydrogen bonding, makes it an attractive starting point for drug discovery campaigns.[4][5][6]
This guide focuses on a particularly versatile starting material: 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole . The strategic placement of a chloro group at the 2-position renders the scaffold highly susceptible to derivatization. The chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNA_r_) reactions, providing a reliable and efficient handle for introducing molecular diversity.[7] The methoxymethyl group at the 5-position enhances solubility and provides an additional point of interaction for potential biological targets.
These application notes provide a comprehensive framework for the synthesis of a diverse library of 2-substituted-5-(methoxymethyl)-1,3,4-thiadiazole derivatives and outlines detailed protocols for their subsequent evaluation in key biological assays, specifically for anticancer and antimicrobial potential.
Part 1: Chemical Derivatization Strategy
Core Principle: Nucleophilic Aromatic Substitution (SNA_r_)
The primary strategy for derivatizing 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole is the Nucleophilic Aromatic Substitution (SNA_r_) reaction. Unlike typical aromatic rings like benzene, the 1,3,4-thiadiazole ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic characteristic activates the ring carbons towards attack by nucleophiles, a process that is often difficult to achieve with electron-rich aromatic systems.[8][9]
The reaction proceeds via a two-step addition-elimination mechanism, often involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10]
Causality Behind the Reaction:
-
Activation: The electron-withdrawing nature of the thiadiazole ring system polarizes the C2-Cl bond, making the C2 carbon highly electrophilic.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol) attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate.
-
Stabilization: This intermediate is stabilized by resonance, with the negative charge delocalized over the nitrogen atoms of the ring.
-
Elimination & Aromatization: The intermediate collapses, expelling the chloride ion (Cl⁻) as the leaving group and restoring the aromaticity of the thiadiazole ring, yielding the final substituted product.[11][12]
This reliable mechanism allows for the systematic introduction of a wide variety of functional groups, making it ideal for building a chemical library for structure-activity relationship (SAR) studies.[13][14]
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The Versatile Synthon: Harnessing 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in Modern Organic Synthesis
Introduction: The Ascendancy of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds spanning pharmaceuticals and agrochemicals.[1][2][3] Its inherent aromaticity, coupled with the presence of three heteroatoms, imparts a unique electronic profile, rendering it a versatile scaffold for molecular design. The thiadiazole nucleus often acts as a bioisostere for other functional groups and can participate in hydrogen bonding, contributing to favorable interactions with biological targets.[4] Within this esteemed class of heterocycles, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole emerges as a particularly valuable and reactive building block for the synthesis of diverse molecular architectures.
This guide provides an in-depth exploration of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole as a synthetic intermediate. We will delve into its preparation, reactivity, and application in key synthetic transformations, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.
Physicochemical Properties and Handling
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
| Property | Value |
| Molecular Formula | C₄H₅ClN₂OS |
| Molecular Weight | 164.61 g/mol |
| Appearance | (Typically) Off-white to yellow solid |
| SMILES | COCC1=NN=C(S1)Cl |
| InChIKey | CFDHRDUBZIULSV-UHFFFAOYSA-N |
Data sourced from PubChem.[5]
Handling and Storage: As with most chlorinated heterocyclic compounds, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to store the compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.
Synthesis of the Building Block
The synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole typically commences with the preparation of the corresponding 2-amino precursor, followed by a Sandmeyer-type reaction to install the chloro substituent.
Protocol 1: Synthesis of 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole
This procedure involves the cyclization of a thiosemicarbazide derivative.
Materials:
-
Methoxyacetyl chloride
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Suitable solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Pyridine, Triethylamine)
Procedure:
-
Acylation of Thiosemicarbazide: To a cooled (0 °C) solution of thiosemicarbazide (1.0 equiv.) and a base (1.1 equiv.) in a suitable solvent, slowly add methoxyacetyl chloride (1.05 equiv.). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Cyclization: The resulting acylthiosemicarbazide is then subjected to cyclodehydration. This is typically achieved by heating with a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[6] The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
This protocol employs a diazotization-chlorination sequence.
Materials:
-
2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl) or Copper powder
-
Ice
Procedure:
-
Diazotization: Suspend 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 equiv.) in a mixture of concentrated HCl and water at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.[1]
-
Chlorination: In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl. Add the freshly prepared diazonium salt solution to the catalyst solution at 0-5 °C.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the evolution of nitrogen gas. The reaction mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Key Synthetic Applications and Protocols
The reactivity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is dominated by the susceptibility of the C-Cl bond to nucleophilic attack and its utility in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the thiadiazole ring facilitates these transformations.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The chlorine atom at the 2-position of the thiadiazole ring is readily displaced by a variety of nucleophiles. The reactivity of halo-thiadiazoles in SₙAr reactions generally follows the order I > Br > Cl, however, the chloro-derivative is often preferred due to its cost-effectiveness and stability.[1]
Mechanistic Insight: The 1,3,4-thiadiazole ring is electron-deficient due to the presence of two nitrogen atoms, which polarizes the C-Cl bond and makes the carbon atom susceptible to nucleophilic attack. The reaction typically proceeds through a Meisenheimer-like intermediate.
dot
Caption: Generalized SₙAr mechanism on the 1,3,4-thiadiazole ring.
Materials:
-
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
-
Primary or secondary amine (1.1 - 1.5 equiv.)
-
Base (e.g., K₂CO₃, Et₃N) (optional)
-
Solvent (e.g., Ethanol, DMF, Acetonitrile)
Procedure:
-
Reaction Setup: To a solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 equiv.) in a suitable solvent, add the desired amine. While the reaction can proceed without a base, the addition of an acid scavenger like K₂CO₃ or Et₃N can be beneficial.[1]
-
Reaction Conditions: The reaction mixture is typically heated to reflux or maintained at an elevated temperature (e.g., 80 °C) for several hours.[1] Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization.
Expertise & Experience: The choice of solvent and temperature is crucial. More polar solvents like DMF can accelerate the reaction. For less reactive amines, higher temperatures may be required. The absence of a strong base is sometimes preferred to avoid side reactions.[1]
Materials:
-
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
-
Thiol (1.1 equiv.)
-
Base (e.g., K₂CO₃, NaH) (1.2 equiv.)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Thiolate Formation: In a flask under an inert atmosphere, dissolve the thiol in the chosen solvent and add the base to generate the thiolate in situ.
-
Reaction with Thiadiazole: To this mixture, add a solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
dot
Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Materials:
-
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv.)
-
Solvent (e.g., Dioxane/water, Toluene)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 equiv.), the boronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Trustworthiness: The choice of catalyst and ligand is critical for successful coupling with heteroaryl chlorides. For challenging substrates, using bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ can be highly effective.
Materials:
-
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
-
Primary or secondary amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add a solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole and the amine in the solvent.
-
Reaction Conditions: Seal the tube and heat the reaction mixture (typically 80-120 °C) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Authoritative Grounding: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and its mechanism involves an oxidative addition-reductive elimination cycle at the palladium center.[7]
Materials:
-
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, the palladium catalyst, and CuI in the chosen solvent, add the base and the terminal alkyne under an inert atmosphere.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating.
-
Work-up and Purification: Once the reaction is complete, filter off any solids and concentrate the filtrate. The residue is purified by column chromatography.
Applications in Drug Discovery and Agrochemicals
The derivatives synthesized from 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole are of significant interest in medicinal chemistry and agrochemical research. The 1,3,4-thiadiazole core is present in numerous compounds with a wide range of biological activities, including:
-
Antimicrobial and Antifungal Agents: The thiadiazole scaffold is a common feature in many antimicrobial and antifungal compounds.[6][8]
-
Anticancer Agents: Various substituted thiadiazoles have demonstrated potent anticancer activity.
-
Herbicides and Insecticides: The unique properties of the thiadiazole ring have been exploited in the development of effective agrochemicals.[9]
Conclusion
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is a highly versatile and reactive building block that provides access to a wide array of functionalized 1,3,4-thiadiazole derivatives. Its utility in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an invaluable tool for synthetic chemists in academia and industry. The protocols and insights provided in this guide are intended to facilitate the effective use of this synthon in the design and synthesis of novel molecules with potential applications in medicine and agriculture.
References
- HETEROCYCLES, Vol. 83, No. 10, 2011, pp. 2275-2282. Utilization of 2-Halo-1,3,4-Thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Derivatives. [Link: https://www.heterocycles.jp/newlibrary/downloads/PDF/21956/83/10]
- PubChem Compound Summary for CID 63383599, 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/63383599]
- PrepChem. Synthesis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole. [Link: https://www.prepchem.com/synthesis-of-2-chloro-5-4-chlorophenyl-1-3-4-thiadiazole]
- Smolecule. N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide. [Link: https://smolecule.com/compound/N-%5B(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene%5D-2-%5B(2-methylpropyl)amino%5D-1,3-thiazole-4-carboxamide-properties]
- ResearchGate. Review on substituted 1, 3, 4 thiadiazole compounds. [Link: https://www.researchgate.net/publication/336163353_Review_on_substituted_1_3_4_thiadiazole_compounds]
- Hu, B., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20062. [Link: https://www.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link: https://www.acs.
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-18. [Link: https://www.hindawi.com/journals/jchem/2013/451638/]
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. [Link: https://www.benchchem.com/technical-support-center/optimizing-suzuki-coupling-of-2-chloro-5-methoxymethylthiazole]
- Hu, Y., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. [Link: https://pubmed.ncbi.nlm.nih.gov/34763640/]
- Oriental Journal of Chemistry. Synthesis of Some 2-R-5-Formil-1,3,4- Thiadiazole Derivatives by Sommelet Reaction. [Link: http://www.orientjchem.
- MDPI. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. [Link: https://www.mdpi.com/1420-3049/28/1/409]
- ResearchGate. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link: https://www.researchgate.net/publication/363198089_3-Chloro-5-Substituted-124-Thiadiazoles_TDZs_as_Selective_and_Efficient_Protein_Thiol_Modifiers]
- Google Patents. EP0664798B1 - Thiadiazole derivatives and their use as fungicides or insecticides. [Link: https://patents.google.
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Application Notes and Protocols for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Derivatives in Antimicrobial Research
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with potent antimicrobial activity is not merely an academic pursuit but a critical necessity. Among the heterocyclic compounds, the 1,3,4-thiadiazole core has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique electronic and physicochemical properties, including metabolic stability and favorable lipophilicity, contribute to its broad spectrum of pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole are known to exhibit a range of biological effects, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[2]
The antimicrobial potency of 1,3,4-thiadiazole derivatives is often linked to the presence of the toxophoric N-C-S moiety and the molecule's capacity to engage in hydrogen bonding and coordinate with metal ions, thereby interacting with crucial biological targets within microbial cells. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of a specific class of these compounds: 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and reliability in the quest for new antimicrobial therapies.
Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole: A Detailed Protocol
The synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole can be approached through a multi-step process, beginning with the formation of the thiadiazole ring, followed by the introduction of the chloro substituent. The following protocol is a representative method based on established synthetic routes for analogous 1,3,4-thiadiazole derivatives.
Part 1: Synthesis of 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole
This initial step involves the cyclization of a thiosemicarbazide with methoxyacetic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Materials and Reagents:
-
Thiosemicarbazide
-
Methoxyacetic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a dry round-bottom flask, combine equimolar amounts of thiosemicarbazide and methoxyacetic acid.
-
Addition of Cyclizing Agent: Under a fume hood and with gentle stirring, slowly add phosphorus oxychloride (1-1.2 molar equivalents) to the mixture. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Progression: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic neutralization.
-
Isolation of Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain pure 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole via Sandmeyer-type Reaction
This step converts the amino group of the previously synthesized compound into a chloro group.
Materials and Reagents:
-
2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice bath
-
Standard laboratory glassware
Protocol:
-
Diazotization: Dissolve the 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite. Stir the mixture for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Introduction of Chloro Group: Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will evolve.
-
Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The product will precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent to obtain pure 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Characterization: Verify the final structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Antimicrobial Activity Evaluation: Protocols and Methodologies
To ascertain the antimicrobial efficacy of the synthesized 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives, standardized in vitro susceptibility testing methods are employed. The following protocols for the broth microdilution and agar disk diffusion methods are widely accepted and provide quantitative and qualitative data, respectively.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Materials and Reagents:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) (or other suitable broth for the test organism)
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the stock solution to the first well of a row and mix well. This creates a 1:2 dilution. d. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a concentration gradient of the test compound.
-
Inoculum Preparation: a. From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. b. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Inoculate each well (except the negative control) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[4][5][6][7]
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control (disk with a standard antibiotic)
-
Negative control (disk with solvent only)
-
Forceps
-
Incubator
-
Ruler or caliper
Protocol:
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Preparation and Application of Disks: a. Impregnate sterile paper disks with a known amount of the test compound solution. b. Allow the solvent to evaporate completely. c. Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. b. The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of 1,3,4-thiadiazole derivatives is believed to be multifactorial.[2] The core heterocyclic ring system is a key pharmacophore. The biological activity is attributed to the strong aromaticity of the ring, which provides in vivo stability.[2]
Potential Molecular Targets and Pathways:
-
Enzyme Inhibition: The nitrogen and sulfur atoms in the thiadiazole ring can act as ligands, coordinating with metal ions that are essential cofactors for various microbial enzymes. This can lead to the inhibition of critical metabolic pathways.
-
Cell Wall Synthesis Disruption: Some heterocyclic compounds are known to interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi, leading to compromised cell wall integrity and cell lysis.
-
Ergosterol Biosynthesis Inhibition: For antifungal activity, a proposed mechanism is the inhibition of enzymes involved in the ergosterol biosynthesis pathway, such as 14-α-demethylase. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane function and fluidity.
-
DNA/RNA Synthesis Inhibition: The planar structure of the thiadiazole ring may allow for intercalation with microbial DNA, disrupting replication and transcription processes.
Diagram of a Proposed Antimicrobial Mechanism:
Caption: Proposed mechanisms of antimicrobial action for 1,3,4-thiadiazole derivatives.
Data Presentation and Interpretation
For a comprehensive evaluation, the antimicrobial activity of a series of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives with varying substitutions should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The results should be tabulated for easy comparison.
Table 1: Example of MIC Data Presentation
| Compound ID | R-Group | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| TDA-01 | H | 16 | 32 | 8 |
| TDA-02 | CH₃ | 8 | 16 | 4 |
| TDA-03 | F | 4 | 8 | 2 |
| Ciprofloxacin | - | 0.5 | 0.015 | N/A |
| Fluconazole | - | N/A | N/A | 1 |
Table 2: Example of Zone of Inhibition Data Presentation
| Compound ID | R-Group | S. aureus (ATCC 25922) Zone of Inhibition (mm) | E. coli (ATCC 25922) Zone of Inhibition (mm) | C. albicans (ATCC 10231) Zone of Inhibition (mm) |
| TDA-01 | H | 15 | 12 | 18 |
| TDA-02 | CH₃ | 18 | 15 | 22 |
| TDA-03 | F | 22 | 19 | 26 |
| Ciprofloxacin | - | 25 | 30 | N/A |
| Fluconazole | - | N/A | N/A | 28 |
Conclusion and Future Directions
The protocols and methodologies outlined in this document provide a robust framework for the synthesis and antimicrobial evaluation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives. The versatility of the 1,3,4-thiadiazole scaffold allows for extensive structural modifications, offering a promising avenue for the development of new and effective antimicrobial agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for potential therapeutic applications.
References
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- Google Patents. (n.d.). Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
-
PMC - NIH. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
-
ResearchGate. (2025). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Retrieved from [Link]
-
UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Anticancer Potential of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Analogs
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Rationale for Targeting the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities, including anticancer properties.[1][2][3] Its structural similarity to pyrimidine, a core component of nucleobases, allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA synthesis and replication in rapidly dividing cancer cells.[4][5][6] Furthermore, the mesoionic character of the thiadiazole ring facilitates the crossing of cellular membranes, enabling these compounds to interact effectively with intracellular biological targets.[3][7]
Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of crucial signaling pathways (e.g., PI3K/Akt), induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key enzymes like histone deacetylases (HDACs) or protein kinases.[1][8][9]
This guide focuses specifically on analogs of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole . The chloro-substituent at the 2-position acts as a reactive handle for synthetic diversification, allowing for the creation of a library of analogs with varied physicochemical properties. The methoxymethyl group at the 5-position can influence solubility and interactions within target binding pockets. By systematically modifying these positions, researchers can explore the structure-activity relationship (SAR) to identify lead compounds with enhanced potency and selectivity against cancer cells.
This document provides a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanistic assessment of this promising class of compounds.
Overall Experimental Workflow
The journey from a chemical concept to a potential anticancer lead compound involves a structured, multi-stage process. The following workflow outlines the logical progression for evaluating 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole analogs.
Caption: High-level workflow for evaluating novel thiadiazole analogs.
Protocols and Methodologies
General Synthesis of 2-Substituted-5-(methoxymethyl)-1,3,4-thiadiazole Analogs
The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amines, thiols, or other nucleophiles. This protocol provides a general scheme.
Principle: This synthesis starts from a commercially available or readily synthesized 2-amino-5-substituted-1,3,4-thiadiazole precursor. The amino group is first converted to a chloro group, creating the key intermediate. This intermediate is then reacted with a diverse set of nucleophiles to generate the final analog library. A common route involves the cyclization of thiosemicarbazides.[10][11]
Protocol: Two-Step Synthesis
-
Step 1: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Intermediate
-
Expertise Note: The Sandmeyer-type reaction is a classic and effective method for this transformation. It involves the conversion of the primary aromatic amine to a diazonium salt, which is subsequently displaced by a chloride ion.
-
To a stirred solution of 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole (1 equivalent) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the 2-chloro intermediate.
-
-
Step 2: Nucleophilic Substitution to Generate Analogs
-
Expertise Note: The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is preferred to avoid competing reactions. The solvent should be aprotic, such as acetonitrile (ACN) or dimethylformamide (DMF).
-
To a solution of the 2-chloro intermediate (1 equivalent) and the desired nucleophile (e.g., a substituted aniline or benzyl mercaptan, 1.2 equivalents) in ACN, add a base such as DIPEA (2.0 equivalents).
-
Heat the reaction mixture at 60-80 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl (if an amine was used), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
-
Trustworthiness: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Cytotoxicity Screening: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Expertise Note: Optimal seeding density varies by cell line and should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each thiadiazole analog in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include "vehicle control" wells (containing the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Expertise Note: During this incubation, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).[13]
-
Preliminary Data Presentation
Quantitative data from cytotoxicity screens should be summarized for clear comparison. This allows for the rapid identification of potent compounds and initial SAR insights.
Table 1: IC₅₀ Values (µM) of Thiadiazole Analogs Across Cancer Cell Lines
| Compound ID | R-Group (at C2) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | WI-38 (Normal Fibroblast) | Selectivity Index (WI-38/MCF-7) |
| Control | Doxorubicin | 0.08 | 0.12 | 0.09 | 0.15 | 1.88 |
| TDZ-001 | -Cl (Intermediate) | >100 | >100 | >100 | >100 | N/A |
| TDZ-002 | -NH-(4-methoxyphenyl) | 5.51 | 8.34 | 7.12 | >50 | >9.1 |
| TDZ-003 | -NH-(4-chlorophenyl) | 1.52 | 2.78 | 2.05 | 29.35 | 19.3 |
| TDZ-004 | -S-(benzyl) | 12.4 | 18.9 | 15.6 | >100 | >8.0 |
Data are hypothetical and for illustrative purposes. Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Mechanistic Elucidation: Investigating Apoptosis Induction
Potent compounds identified in the primary screen should be investigated further to understand their mechanism of action. A common anticancer mechanism is the induction of apoptosis.[8][14]
Proposed Signaling Pathway
Many cytotoxic agents, including thiadiazole derivatives, converge on the PI3K/Akt signaling pathway, a central regulator of cell survival. Inhibition of this pathway can lead to the activation of the intrinsic apoptotic cascade.[8][9]
Caption: Hypothesized apoptotic pathway induced by thiadiazole analogs.
Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) and will label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the thiadiazole analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation. Wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
-
Trustworthiness: An increase in the population of cells in the lower-right and upper-right quadrants compared to the control is indicative of apoptosis induction.[15]
-
Conclusion and Future Directions
The protocols and framework detailed in this guide provide a robust starting point for the evaluation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole analogs as potential anticancer agents. Positive results, such as low micromolar IC₅₀ values, high selectivity for cancer cells over normal cells, and clear evidence of apoptosis induction, would warrant further investigation.
Future steps would include:
-
Broader Screening: Testing hit compounds against a larger panel of cancer cell lines (e.g., the NCI-60 panel).
-
Mechanism of Action Studies: Using techniques like Western blotting to confirm the modulation of key proteins in the hypothesized signaling pathway (e.g., decreased phospho-Akt, cleavage of Caspase-3).
-
Cell Cycle Analysis: Determining if the compounds cause arrest at a specific phase of the cell cycle (e.g., G2/M).
-
Lead Optimization: Synthesizing additional analogs based on initial SAR to improve potency and drug-like properties.
-
In Vivo Studies: Evaluating the efficacy and toxicity of the most promising lead compounds in preclinical animal models of cancer.
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Indelicato, S., Bongiorno, D., Mauro, M., & Cascioferro, S. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]
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Sztanke, K., Sztanke, M., & Pasternak, K. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 24(21), 3958. [Link]
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Gómez, J., O'Hagan, S., Gámez, M., & Guallar, V. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 14(3), 241-250. [Link]
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Abdel-Rahman, A. A.-H., Darwish, E. S., El-Sayed, M. A.-A., & El-Gazzar, M. G. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(23), 15843-15865. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. JournalAgent. [Link]
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Nargund, L. V. G., Nargund, S. L., & Kumar, G. N. S. (2012). Thiadiazole derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 12(6), 672-680. [Link]
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Application Notes & Protocols: A Guide to Investigating the Anti-Inflammatory Potential of the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-Thiadiazole Core as a Privileged Scaffold in Anti-Inflammatory Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry, often described as a "privileged scaffold."[1][2][3] Its unique electronic properties, including its mesoionic nature and ability to act as a hydrogen bond acceptor, allow molecules incorporating this core to effectively cross cellular membranes and interact with a wide array of biological targets.[4] This versatility has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and notably, anti-inflammatory properties.[1][3]
Numerous studies have demonstrated that strategic substitutions on the 1,3,4-thiadiazole ring can yield potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][6] This document serves as a comprehensive guide for researchers aiming to evaluate the anti-inflammatory potential of novel compounds built upon this scaffold, using the specific, yet under-investigated, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole as a representative case study. The following sections provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically characterize the anti-inflammatory profile of this and related compounds.
Section 1: Mechanistic Rationale and Core Hypotheses
The primary hypothesis for a novel 1,3,4-thiadiazole derivative is its potential to modulate inflammatory pathways by inhibiting enzymes responsible for producing pro-inflammatory mediators. The most established target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms.[7]
-
COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation. It is responsible for the production of prostaglandins that mediate pain, fever, and swelling.[6][7]
An ideal anti-inflammatory candidate would exhibit high selectivity for COX-2 over COX-1, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[6] Molecular docking studies on similar thiadiazole compounds have shown that they can bind effectively within the active site of the COX-2 enzyme, often interacting with key residues that confer selectivity.[5][8][9] Therefore, the primary line of investigation will focus on quantifying the inhibitory activity of the target compound against both COX isoforms.
Beyond direct enzyme inhibition, inflammation involves a complex cellular cascade. Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), trigger a signaling pathway that leads to the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] These mediators amplify the inflammatory response. A secondary hypothesis is that the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole scaffold may interfere with these upstream signaling pathways, such as the NF-κB pathway, which controls the expression of iNOS (inducible nitric oxide synthase) and pro-inflammatory cytokines.[10]
Caption: Hypothesized mechanism targeting the arachidonic acid cascade.
Section 2: In Vitro Evaluation Workflow and Protocols
A tiered approach to in vitro screening is essential for efficiently identifying and characterizing the anti-inflammatory activity of a novel compound. The workflow begins with direct enzyme inhibition assays and progresses to more complex cell-based models of inflammation.
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Application Notes and Protocols for In Vitro Evaluation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated a broad spectrum of therapeutic potential, including significant anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][2][4] The versatile nature of the 2,5-disubstituted-1,3,4-thiadiazole framework allows for extensive structural modifications to optimize potency and selectivity towards various biological targets.[5][6][7]
This document provides a comprehensive guide for the initial in vitro characterization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole , a novel derivative of this promising class. The protocols outlined herein are designed to systematically evaluate its potential as an anticancer and antimicrobial agent, reflecting the most prominent activities reported for analogous compounds.[1][4][8] These methodologies are intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and evaluation of new chemical entities.
Part 1: Anticancer Activity Profiling
Derivatives of 1,3,4-thiadiazole have been shown to exert cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG-2), and colon (HT-29) cancers.[4][7][9][10][11][12] The proposed mechanisms of action are often multifactorial, including the inhibition of critical cellular enzymes such as kinases and carbonic anhydrases, induction of apoptosis via caspase pathways, and disruption of cell cycle progression.[1][9][13][14][15]
Initial Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17] This assay is an excellent first-pass screen to determine the cytotoxic potential of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole across a panel of cancer cell lines.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Harvest cells using trypsin-EDTA, perform a cell count (e.g., using a hemocytometer or automated cell counter), and dilute to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the seeded plates and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Reagent and Measurement:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.[9]
-
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| CMMT-1 | MCF-7 (Breast) | 48 | e.g., 49.6 |
| CMMT-1 | MDA-MB-231 (Breast) | 48 | e.g., 53.4 |
| CMMT-1 | A549 (Lung) | 48 | To be determined |
| CMMT-1 | HepG2 (Liver) | 48 | To be determined |
| CMMT-1: 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. IC50 values are hypothetical examples based on published data for similar compounds.[9][18] |
A lower IC50 value indicates greater cytotoxic potency. It is also crucial to test the compound on a non-cancerous cell line (e.g., fibroblasts) to assess its selectivity for cancer cells.[9][18]
Mechanism of Action: Caspase Activity Assay
Should initial screening reveal significant cytotoxicity, investigating the mechanism of cell death is a logical next step. Many 1,3,4-thiadiazole derivatives induce apoptosis, a form of programmed cell death mediated by a cascade of enzymes called caspases.[5][14][15] A fluorometric or colorimetric assay can quantify the activity of key executioner caspases, such as Caspase-3 and Caspase-7.
Caption: Decision and workflow for investigating apoptosis induction.
-
Cell Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat cells with 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole at its predetermined IC50 concentration for a specified time (e.g., 24 hours).
-
Assay Procedure:
-
Equilibrate the plate and luminescent caspase substrate reagent to room temperature.
-
Add the reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Interpretation: A significant increase in luminescence in treated cells compared to untreated controls indicates the activation of executioner caspases and suggests an apoptotic mechanism of cell death.
Part 2: Antimicrobial Susceptibility Testing
The 1,3,4-thiadiazole moiety is also a key component in many compounds with potent antimicrobial activity against a range of bacterial and fungal pathogens.[8][19][20] Therefore, it is prudent to evaluate 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole for its ability to inhibit microbial growth.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[22][23]
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) in appropriate broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[24]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in the broth medium. The concentration range could typically be from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| CMMT-1 | Staphylococcus aureus | To be determined |
| CMMT-1 | Escherichia coli | To be determined |
| CMMT-1 | Pseudomonas aeruginosa | To be determined |
| CMMT-1 | Candida albicans (Fungus) | To be determined |
The results will quantify the antimicrobial potency of the compound. A lower MIC value signifies higher efficacy. These results can be compared to standard antibiotics to gauge relative potency.
Conclusion
The protocols detailed in these application notes provide a foundational framework for the systematic in vitro evaluation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. By first establishing its cytotoxic profile against relevant cancer cell lines and then probing the underlying mechanism of action, researchers can efficiently assess its potential as an anticancer agent. Concurrently, determining its antimicrobial spectrum via MIC testing will clarify its utility as a potential anti-infective. This multi-pronged approach ensures a comprehensive initial characterization, guiding further preclinical development and optimization of this promising 1,3,4-thiadiazole derivative.
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High-throughput screening of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole libraries
Application Note & Protocol
Title: A High-Throughput Screening Platform for the Discovery of Covalent Modulators from 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Libraries
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Eleanor Vance
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] This application note details a comprehensive high-throughput screening (HTS) strategy for identifying novel covalent inhibitors from libraries based on the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole core. The presence of a reactive 2-chloro substituent suggests a potential for covalent engagement with nucleophilic residues in biological targets, an increasingly pursued mechanism in drug discovery for its ability to confer enhanced potency and prolonged duration of action.[4][5] We present a robust biochemical assay platform targeting a model cysteine protease, Papain, to demonstrate the principles of assay development, primary screening, data analysis, and hit validation. The protocols provided herein are designed to be adaptable to other cysteine-dependent enzymes and serve as a foundational guide for researchers aiming to exploit the therapeutic potential of this privileged scaffold.
Introduction: The Rationale for Screening Chloro-Thiadiazole Libraries
The 1,3,4-thiadiazole ring is a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][6][7] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive starting point for drug design.[1][8]
The focus of this guide, the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole scaffold, introduces an electrophilic center at the C2 position. The chlorine atom acts as a leaving group, rendering the thiadiazole ring susceptible to nucleophilic attack by amino acid residues such as cysteine or lysine within a protein's binding pocket. This positions the library as a source of potential covalent inhibitors. Covalent drugs, which form a stable bond with their target, have seen a resurgence in interest due to their potential for:
-
Increased Potency and Efficacy: Irreversible binding can lead to complete and sustained target inhibition.
-
Prolonged Pharmacodynamic Effect: The duration of action is not dictated by the compound's half-life in circulation.[4]
-
Addressing "Undruggable" Targets: Covalent modification can be effective against proteins with shallow binding pockets where non-covalent inhibitors may not achieve sufficient affinity.[5]
This application note provides a framework for identifying such covalent modifiers through a systematic and robust HTS cascade.[9]
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process designed to efficiently identify true hits from a large compound collection while minimizing false positives and negatives.[9][10] Our strategy is structured as a funnel, starting with a broad primary screen and progressively narrowing the focus through rigorous validation steps.
Caption: The High-Throughput Screening (HTS) cascade for covalent inhibitor discovery.
Assay Development and Primary Screening Protocol
Principle of the Assay
To screen for inhibitors, we employ a well-characterized cysteine protease, Papain, as a model system. The assay measures the enzymatic activity of Papain through the cleavage of a fluorogenic substrate, N-α-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride (BA-AMC). When the substrate is cleaved by active Papain, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence. Compounds that inhibit Papain, either by non-covalent binding or covalent modification of the active site cysteine (Cys25), will prevent substrate cleavage and thus reduce the fluorescent signal.
Materials and Reagents
-
Enzyme: Papain (from Carica papaya)
-
Substrate: N-α-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride (BA-AMC)
-
Assay Buffer: 100 mM Sodium Phosphate, 100 mM NaCl, 5 mM EDTA, 5 mM Dithiothreitol (DTT), pH 6.5
-
Compound Plates: 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole library compounds dissolved in 100% DMSO.
-
Positive Control: E-64 (a known covalent inhibitor of cysteine proteases)
-
Negative Control: 100% DMSO
-
Microplates: 384-well, black, flat-bottom plates
Protocol: Assay Validation (Z'-factor Determination)
The quality and robustness of an HTS assay are paramount. The Z'-factor is a statistical parameter used to quantify the separation between positive and negative controls, providing a measure of assay quality.[11][12][13] An assay is considered excellent for HTS when the Z'-factor is ≥ 0.5.[14][15]
Z'-factor Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., maximum inhibition).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., no inhibition).
Step-by-Step Protocol:
-
Plate Layout: Designate half of a 384-well plate for the negative control (DMSO) and the other half for the positive control (E-64).
-
Compound Dispensing:
-
To 192 wells, add 100 nL of 100% DMSO.
-
To the other 192 wells, add 100 nL of E-64 (to achieve a final concentration of 10 µM).
-
-
Enzyme Addition: Add 10 µL of Papain solution (prepared in Assay Buffer to achieve a final concentration of 20 nM) to all 384 wells.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 30 minutes at room temperature. This pre-incubation allows inhibitors to bind to the enzyme.
-
Substrate Addition: Add 10 µL of BA-AMC substrate (prepared in Assay Buffer to achieve a final concentration of 25 µM) to all wells to initiate the reaction.
-
Signal Detection: Immediately transfer the plate to a fluorescent plate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 15 minutes.
-
Calculation: Use the reaction rates (Vmax) to calculate the Z'-factor. An acceptable result is Z' ≥ 0.5 .[16]
Protocol: Primary High-Throughput Screen
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each library compound (typically at 10 mM in DMSO) into individual wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Controls: Dedicate specific columns on each plate for positive (E-64) and negative (DMSO) controls.
-
Enzyme Addition: Add 10 µL of Papain solution (20 nM final concentration) to all wells.
-
Incubation: Mix and incubate for 30 minutes at room temperature.
-
Substrate Addition: Add 10 µL of BA-AMC substrate (25 µM final concentration) to all wells.
-
Data Acquisition: Read the plate kinetically on a fluorescent plate reader for 15 minutes.
Data Analysis and Hit Confirmation
Primary Data Analysis
-
Normalization: The raw data (reaction rates) from each well is normalized to the on-plate controls to calculate the percent inhibition: % Inhibition = 100 * (1 - (Rate_sample - Rate_pos) / (Rate_neg - Rate_pos))
-
Hit Selection: A primary hit is typically defined as a compound that meets a certain inhibition threshold. For this campaign, we will set the threshold at ≥ 50% inhibition .
-
Quality Control: The Z'-factor is calculated for each plate to ensure data quality. Plates with a Z'-factor below 0.5 should be flagged for review or re-screening.[17]
Hit Confirmation and Dose-Response
Compounds identified as primary hits must be re-tested to confirm their activity and rule out experimental artifacts.[18]
-
Re-sourcing: Purchase or re-synthesize the primary hit compounds from a fresh powder stock to ensure purity and identity.
-
IC50 Determination: Perform a dose-response experiment by testing the confirmed hits in an 8-point, 3-fold serial dilution (e.g., from 100 µM to 0.045 µM).
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Table 1: Representative Data from HTS Cascade
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC50 (µM) | Orthogonal Assay IC50 (µM) | Covalent Characterization |
| CMMT-001 | 85.2 | 1.2 | 1.5 | Time-dependent Inhibition |
| CMMT-002 | 62.1 | 8.9 | 9.5 | Reversible |
| CMMT-003 | 55.8 | > 50 | > 50 | Inactive |
| CMMT-004 | 91.5 | 0.8 | 0.9 | Irreversible (MS adduct) |
| CMMT-005 | 74.3 | 4.3 | > 50 (Assay Interference) | N/A |
Secondary and Orthogonal Assays: Ensuring Specificity
False positives are a common challenge in HTS.[19] Orthogonal assays, which measure the same biological endpoint using a different technology or substrate, are critical for confirming that the observed activity is genuine and not an artifact of the primary assay format (e.g., compound fluorescence).[20][21]
Orthogonal Assay Protocol: Absorbance-Based
Principle: Use a chromogenic substrate, such as N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), which releases a yellow p-nitroaniline product upon cleavage, detectable by absorbance at 405 nm.
-
Follow the same incubation and compound addition steps as the primary assay.
-
Instead of BA-AMC, add BAPNA substrate (final concentration 200 µM).
-
Measure the increase in absorbance at 405 nm over time using a plate reader.
-
Calculate IC50 values. True hits should have comparable IC50 values in both the primary fluorescent and orthogonal absorbance assays.
Probing the Covalent Mechanism
For confirmed hits, it is essential to determine if they act via the intended covalent mechanism.
Caption: Workflow for validating a covalent mechanism of action.
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate Papain (5 µM) with a 10-fold molar excess of the hit compound for 1 hour at room temperature.
-
Sample Preparation: Desalt the protein-compound mixture using a C4 ZipTip.
-
Analysis: Analyze the sample via LC-MS to determine the mass of the intact protein.
-
Confirmation: A mass shift corresponding to the molecular weight of the compound (minus the leaving group, Cl) confirms the formation of a covalent adduct.
Conclusion and Future Directions
This application note provides a detailed, field-proven protocol for the high-throughput screening of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole libraries to discover novel covalent inhibitors. By integrating robust assay design, stringent quality control with Z'-factor analysis, orthogonal validation, and mechanistic studies, this workflow enables the confident identification of high-quality hit compounds.[22] The hits identified through this cascade, such as CMMT-001 and CMMT-004 in our representative data, serve as valuable starting points for medicinal chemistry optimization to develop potent and selective therapeutic candidates. This strategy can be readily adapted for other electrophilic libraries and different enzyme targets possessing a reactive nucleophile, thereby accelerating the discovery of next-generation covalent drugs.[23][24][25]
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its mesoionic character, allow compounds containing this scaffold to readily cross cellular membranes and interact with a diverse array of biological targets.[2] This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3] The versatility of the 1,3,4-thiadiazole core allows for substitutions at the 2- and 5-positions, providing a rich platform for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific therapeutic targets. This guide focuses on a specific class of these derivatives: 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazoles, exploring their synthesis, potential biological activities, and the underlying principles of their SAR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives is intricately linked to the specific substituents at the 2- and 5-positions of the thiadiazole ring. The following analysis dissects the contribution of each component to the overall pharmacological profile.
The Role of the 2-Chloro Substituent
The presence of a chlorine atom at the 2-position of the 1,3,4-thiadiazole ring is a critical determinant of its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the electrophilic character of the thiadiazole ring, making it a potential target for nucleophilic attack by amino acid residues within the active sites of enzymes. This can lead to covalent modification of the target protein, a mechanism of action for a number of potent enzyme inhibitors.
The Influence of the 5-(methoxymethyl) Group
The 5-(methoxymethyl) substituent offers several key features that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule:
-
Lipophilicity and Solubility: The methoxymethyl group can influence the molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and overall bioavailability.
-
Hydrogen Bonding: The oxygen atom in the methoxymethyl group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.
-
Steric Effects: The size and conformation of the methoxymethyl group can influence how the molecule fits into the binding pocket of a target protein.
Synergistic Effects and Potential Biological Activities
Based on the broader class of 1,3,4-thiadiazole derivatives, the 2-Chloro-5-(methoxymethyl) scaffold is predicted to exhibit promising anticancer and antimicrobial activities.
-
Anticancer Potential: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases. The electrophilic nature of the 2-chloro substituent could enhance the compound's ability to act as an irreversible inhibitor of such enzymes.
-
Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[7][8][9][10] The presence of a halogen at the 2-position has been shown to be favorable for antimicrobial potency in some series of thiadiazole derivatives.[8]
The interplay between the electron-withdrawing 2-chloro group and the 5-methoxymethyl group, which can modulate solubility and target binding, is crucial for optimizing the therapeutic potential of these compounds.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives.
Protocol 1: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
This protocol is adapted from general methods for the synthesis of 2-chloro-5-substituted-1,3,4-thiadiazoles.[11]
Materials:
-
Methoxyacetyl chloride
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole:
-
In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methoxyacetyl chloride (1.05 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Chlorination to 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole:
-
Dissolve the purified 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol describes a standard method to assess the cytotoxicity of the synthesized compounds against a human cancer cell line, such as MCF-7 (breast cancer).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Synthesized 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37 °C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
The results of the SAR studies should be presented in a clear and concise manner to facilitate comparison between different derivatives.
Table 1: In Vitro Cytotoxicity of 2-Chloro-5-(substituted)-1,3,4-thiadiazole Derivatives against MCF-7 Cells
| Compound ID | R Group at C5 | IC₅₀ (µM) |
| 1a | -CH₂OCH₃ | [Insert experimental value] |
| 1b | -CH₃ | [Insert experimental value] |
| 1c | -H | [Insert experimental value] |
| 1d | -CH₂OH | [Insert experimental value] |
| Doxorubicin | (Positive Control) | [Insert experimental value] |
Visualizations
General Synthetic Workflow
Caption: Key structural elements influencing biological activity.
MTT Assay Workflow```dot
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring a successful and optimized experimental outcome. Our approach is grounded in established chemical principles and practical laboratory experience to provide you with a reliable resource.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
Q1: Why is the yield of my intermediate, 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole, consistently low?
Low yields in the initial cyclization step can be attributed to several factors, from incomplete reaction to side product formation. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Incomplete Cyclization: The dehydrative cyclization of 1-(methoxyacetyl)thiosemicarbazide is a critical step. Insufficiently strong acidic conditions or inadequate heating can lead to an incomplete reaction.
-
Optimization: While various acidic reagents can be used, concentrated sulfuric acid is a common and effective choice for this type of cyclization.[1][2] Ensure the reaction is heated sufficiently, typically at reflux, and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Side Product Formation: Under harsh acidic conditions, sensitive functional groups may degrade. The methoxymethyl group, while generally stable, could be susceptible to cleavage under prolonged exposure to strong acids at high temperatures.
-
Milder Conditions: Consider using polyphosphoric acid (PPA) as a dehydrating agent, which can sometimes offer a milder alternative to sulfuric acid.
-
-
Purity of Starting Materials: The purity of methoxyacetic acid and thiosemicarbazide is paramount. Impurities can interfere with the reaction, leading to a complex mixture of products and a lower yield of the desired compound.
-
Verification: Always use reagents from reputable suppliers and verify their purity by appropriate analytical methods (e.g., NMR, melting point) before use.
-
Q2: During the Sandmeyer reaction to form 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, I'm observing a significant amount of a dark, tarry byproduct. What is causing this, and how can I prevent it?
The formation of tarry byproducts is a common issue in diazotization and Sandmeyer reactions, often due to the decomposition of the diazonium salt or side reactions.[3]
Possible Causes and Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures. The diazonium salt of 2-amino-1,3,4-thiadiazole derivatives can be particularly sensitive.
-
Strict Temperature Control: It is critical to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process (the addition of sodium nitrite to the amine in acidic solution).[4] Use an ice-salt bath to ensure the temperature does not rise.
-
-
Premature Decomposition Before Copper(I) Chloride Addition: If the diazonium salt is allowed to stand for too long before the addition of the copper(I) chloride catalyst, it may begin to decompose.
-
Prompt Addition: The solution of the diazonium salt should be added to the copper(I) chloride solution promptly after its formation.
-
-
Side Reactions with Counter-ions: The choice of acid used in the diazotization can influence the stability and reactivity of the diazonium salt.
-
Optimized Acid Choice: Hydrochloric acid is typically used for the formation of the chloro-derivative in a Sandmeyer reaction, as it provides the necessary chloride ions for the substitution.[4]
-
Q3: My final product, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, is difficult to purify. What are the likely impurities and the best purification strategy?
Purification challenges often arise from the presence of unreacted starting materials, byproducts from side reactions, or residual copper salts.
Likely Impurities and Recommended Purification Protocol:
-
Unreacted 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole: If the diazotization or Sandmeyer reaction is incomplete, the starting amine will remain.
-
Phenolic Byproducts: Premature decomposition of the diazonium salt in the aqueous medium can lead to the formation of the corresponding 2-hydroxy-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Copper Salts: Residual copper salts from the catalyst can contaminate the product.
Purification Strategy:
-
Work-up: After the reaction is complete, a standard work-up procedure involving extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. Washing the organic layer with water, followed by a brine solution, will help remove inorganic impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from organic impurities.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is a good starting point for elution. The polarity can be adjusted based on TLC analysis.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide a highly pure final product.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Q1: What is the overall synthetic strategy for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole?
The most common and logical synthetic route proceeds in two main steps:
-
Formation of the Amine Precursor: This involves the reaction of methoxyacetic acid with thiosemicarbazide in the presence of a strong acid, such as concentrated sulfuric acid, to induce a dehydrative cyclization. This reaction forms 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Diazotization and Sandmeyer Reaction: The amino group of the intermediate is then converted to a diazonium salt using sodium nitrite in a cold, acidic solution. This is immediately followed by a Sandmeyer reaction, where the diazonium salt is treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding the final product.[4][5]
Q2: What are the key safety precautions to consider during this synthesis?
Several reagents and intermediates in this synthesis require careful handling:
-
Thiosemicarbazide: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: This is a highly corrosive acid. Always add the acid slowly to the reaction mixture with cooling and wear appropriate acid-resistant gloves and eye protection.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[3] It is crucial to keep them in solution and at low temperatures. Never attempt to isolate the diazonium salt intermediate.
-
Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.
Q3: Can I use alternative reagents for the chlorination step instead of the Sandmeyer reaction?
While the Sandmeyer reaction is a classic and reliable method, other reagents can be used for the conversion of the amino group to a chloro group. For instance, using tert-butyl nitrite in the presence of a chloride source like copper(II) chloride or even N-chlorosuccinimide (NCS) under specific conditions might be an alternative. However, the Sandmeyer reaction is generally well-established for this type of transformation on heterocyclic amines.[6]
Data Summary and Protocols
For clarity and ease of comparison, key reaction parameters are summarized below.
Table 1: Comparison of General Reaction Conditions for Key Synthetic Steps
| Step | Reaction | Reagents | Solvent | Temperature | Typical Yield |
| 1 | Cyclization | Methoxyacetic acid, Thiosemicarbazide, Conc. H₂SO₄ | None (neat) or high-boiling solvent | Reflux | 60-80% |
| 2 | Diazotization | 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole, NaNO₂, HCl | Water | 0-5 °C | (in situ) |
| 3 | Sandmeyer Reaction | Diazonium salt solution, CuCl | Water | 0 °C to room temp. | 50-70% |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methoxyacetic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 eq) with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
-
Dissolve 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathway
The following diagram illustrates the two-step synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Sources
Technical Support Center: Purification of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. This document is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in a high state of purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific experimental context.
Section 1: Core Concepts & Impurity Profile
Understanding the Molecule
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is a five-membered heterocyclic compound. Its purification is governed by several key features:
-
Polarity: The presence of two nitrogen atoms, a sulfur atom, and an ether linkage imparts moderate polarity.
-
Basicity: The nitrogen atoms in the thiadiazole ring are weakly basic. This is a critical consideration for chromatographic purification, as the molecule can interact with acidic stationary phases like silica gel.[1]
-
Stability: While the 1,3,4-thiadiazole ring is generally aromatic and stable, the 2-chloro substituent can be susceptible to nucleophilic displacement under certain conditions (e.g., strong bases or heating with nucleophilic solvents). The ring can be sensitive to strong bases, potentially leading to cleavage.[2]
Anticipated Impurity Profile
High purity is achieved by effectively removing impurities from the synthesis. The potential impurities are dictated by the synthetic route, but common contaminants may include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be various thiosemicarbazide derivatives or acid chlorides.
-
Reaction Byproducts: In syntheses using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), residual acids or decomposition products can contaminate the crude material.[3][4]
-
Hydrolysis Products: The 2-chloro group can be hydrolyzed to a hydroxyl group (2-hydroxy-5-(methoxymethyl)-1,3,4-thiadiazole) if exposed to water, especially under non-neutral pH conditions.
-
Polymeric Materials: Highly concentrated or overheated reaction mixtures can sometimes lead to the formation of intractable polymeric tars.
Section 2: Primary Purification Protocols
The choice between recrystallization and chromatography depends on the physical state of the crude product and the nature of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) is always recommended.
Protocol 1: Recrystallization
Recrystallization is the preferred method for purifying solid materials when impurities have different solubility profiles from the desired product. It is efficient, scalable, and cost-effective.
Step-by-Step Methodology:
-
Solvent Screening: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] Test small amounts of your crude product in the solvents listed in the table below.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude material until it is fully dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[5]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote crystal growth, you can move the flask to an ice bath after it has reached ambient temperature.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Data Presentation: Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale & Application |
| Ethanol/Water | A polar protic system. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then add a few drops of ethanol to clarify and cool. |
| Ethyl Acetate/Hexane | A moderately polar system. Dissolve in a minimum of hot ethyl acetate and add hexane until persistent cloudiness is observed. |
| Dichloromethane/Hexane | Good for less polar impurities. Dissolve in dichloromethane and add hexane as the anti-solvent. |
| Isopropanol | A single-solvent system that often provides good crystals for moderately polar compounds. |
Protocol 2: Flash Column Chromatography
Chromatography is necessary when recrystallization is ineffective, the product is an oil, or impurities have very similar solubility to the product.
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC method to separate your compound from its impurities. The ideal solvent system will give your product an Rf (retention factor) of 0.25 - 0.35 .
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is typically used.
-
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Apply this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully apply it to the top of the column.
-
-
Elution: Run the column using the mobile phase determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation: Recommended Mobile Phases for TLC/Column Chromatography
| Mobile Phase System | Polarity Range | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard, versatile system. Start with 9:1 and increase the proportion of ethyl acetate to 7:3 or 1:1 as needed. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. A small amount of methanol (1-5%) can significantly increase eluting power. |
| Hexane / Acetone | Low to Medium | Acetone is a more polar alternative to ethyl acetate. |
Section 3: Troubleshooting Guides (Q&A)
Chromatography Issues
Q: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. What's happening?
A: This is a classic sign of interaction between your basic compound and the acidic surface of the silica gel. The nitrogen atoms on the thiadiazole ring can be protonated by surface silanol groups, causing strong binding and poor chromatographic behavior.[1]
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[1]
Q: My compound is not moving off the baseline (Rf = 0) even in 100% ethyl acetate. What should I do?
A: Your compound is too polar for the current solvent system. You need to use a stronger, more polar mobile phase.
-
Solution: Switch to a more polar solvent system, such as dichloromethane/methanol . Start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase it. Be aware that even a 1% increase in methanol can dramatically decrease the Rf.[6]
Recrystallization Issues
Q: I dissolved my compound in hot solvent, but upon cooling, it separated as an oil instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility is too high at a temperature above its melting point, or the solution is supersaturated and cools too quickly.
-
Solution 1 (Slow Cooling): Re-heat the solution to dissolve the oil, perhaps adding a tiny bit more solvent. Ensure the flask is insulated (e.g., with glass wool) to allow for very slow cooling.
-
Solution 2 (Induce Nucleation): If slow cooling fails, try scratching the inside of the flask with a glass rod at the solvent's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Solution 3 (Seeding): If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[1]
Q: My recrystallization yielded very few crystals. What went wrong?
A: This indicates low recovery, which is typically caused by using too much solvent or choosing a solvent in which your compound is too soluble, even when cold.
-
Solution: During the dissolution step, use the absolute minimum amount of hot solvent required. If recovery is still low, you may need to partially evaporate the solvent from the filtrate and cool it again to obtain a second crop of crystals.
Visualization & Workflow Diagrams
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of the final product?
-
A1: A combination of techniques is ideal. ¹H NMR will show the presence of proton-bearing impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace impurities and confirming the molecular weight. For exceptionally high purity requirements, Elemental Analysis (CHN) provides the empirical formula.
Q2: Can I purify this compound by distillation?
-
A2: Distillation is generally not recommended for this class of compounds. While a related compound, 2-chloro-5-chloromethyl thiazole, can be purified by vacuum distillation, thiadiazoles can be thermally sensitive.[7] There is a risk of decomposition or polymerization at elevated temperatures, which could lower your yield and present safety hazards.
Q3: My purified compound is a yellow oil, but I expected a white solid. What should I do?
-
A3: The yellow color often indicates the presence of trace, highly conjugated impurities or slight decomposition. If NMR and LC-MS show high purity (>98%), the color may not be significant for many applications. However, if you require a colorless solid, a second purification step may be necessary. Consider passing the material through a short plug of silica gel with a moderately polar eluent or attempting recrystallization from a different solvent system.
Q4: How should I store pure 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole?
-
A4: To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow hydrolysis or oxidation.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138593, 1,3,4-Thiadiazole. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
-
PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP0794180A1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- Patent 0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved January 19, 2026, from [Link]
-
MDPI. (2018). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved January 19, 2026, from [Link]
-
Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
-
International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Retrieved January 19, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this key intermediate. We will explore the common pitfalls in the synthetic pathway and provide actionable, field-proven solutions to optimize your experimental outcomes.
Overview of the Synthetic Pathway
The most common and logical route to 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole involves a multi-step process. The synthesis begins with the formation of a thiosemicarbazide from methoxyacetylhydrazide, followed by cyclization to form the 2-amino-1,3,4-thiadiazole core. The critical and often problematic final step is the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer-type reaction. Low yields are almost exclusively traced back to this transformation.
Caption: General synthetic route to the target compound.
Troubleshooting FAQs: Overcoming Low Yields
This section addresses the most frequently encountered issues during the synthesis. Each answer provides an explanation of the underlying chemistry and a recommended course of action.
Q1: My overall yield is consistently low (<30%). Which step is the most likely culprit?
A1: The Sandmeyer reaction (Step 3) is overwhelmingly the primary source of yield loss. This reaction involves the formation of a heterocyclic arenediazonium salt, which is notoriously unstable.[1] Inefficient formation or premature decomposition of this intermediate before it can react with the copper(I) chloride catalyst will drastically reduce the yield of your target molecule. Subsequent FAQs will focus on optimizing this specific step.
Q2: During the addition of sodium nitrite, I observe excessive bubbling, a color change to dark brown/black, and my yield is near zero. What is happening?
A2: You are witnessing the rapid decomposition of your diazonium salt intermediate. This occurs when the reaction temperature is too high. Arenediazonium salts are thermally labile and, when warmed, will readily decompose, releasing nitrogen gas (the bubbling you see) and forming a complex mixture of byproducts, including undesired phenols (from reaction with water) and tar-like polymers.[2]
Causality: The C-N bond in the diazonium salt is weak, and the N₂ group is an excellent leaving group (thermodynamically, the formation of N₂ gas is highly favorable). Without a catalyst to facilitate substitution, decomposition is the dominant pathway at elevated temperatures.
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the diazotization process (addition of NaNO₂). Use an ice-salt bath for more consistent cooling.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly, monitoring the temperature with a submerged thermometer to ensure it does not rise above 5 °C.
Q3: How can I improve the preparation and use of the copper(I) chloride catalyst for the Sandmeyer reaction?
A3: The quality and delivery of the CuCl catalyst are critical for success. Commercial CuCl is often partially oxidized to the inactive Cu(II) state. Using fresh, pure Cu(I) is essential.
Solution:
-
Catalyst Preparation: Prepare a fresh solution of CuCl by the reduction of CuSO₄ with a reducing agent like sodium sulfite or ascorbic acid, followed by washing with dilute HCl and then water.
-
Catalyst Introduction: The diazonium salt solution should be added to the hot catalyst solution, not the other way around. This ensures that the unstable diazonium salt immediately encounters the catalyst required for the conversion, minimizing decomposition time. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate using a Cu(I) halide catalyst.[3]
Q4: I'm observing a significant amount of a colored, insoluble precipitate along with my product. What is this and how can I prevent it?
A4: This is likely a result of an azo coupling side reaction. The electrophilic diazonium salt intermediate can react with the electron-rich starting material, 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole, to form an azo-coupled dimer. This is a common side reaction if the diazotization is incomplete or if local pH conditions are not sufficiently acidic.
Solution:
-
Ensure Complete Diazotization: After adding the sodium nitrite, stir for an additional 20-30 minutes at 0-5 °C. You can check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess HNO₂, suggesting the amine has been consumed). This ensures all the starting amine is converted to the diazonium salt before the substitution step.
-
Maintain Acidity: The reaction must be kept strongly acidic (pH < 2) to prevent the starting amine from being present in its free-base form, which is more nucleophilic and prone to azo coupling.
Q5: Could the purity of my starting 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole be impacting the yield?
A5: Absolutely. Impurities in the starting amine can interfere with the diazotization reaction. For instance, residual thiosemicarbazide from Step 1 can consume nitrous acid, leading to incomplete diazotization of the desired amine.
Solution:
-
Purify the Starting Material: Recrystallize the 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole from a suitable solvent (e.g., ethanol/water mixture) until a sharp melting point is achieved.
-
Characterization: Confirm the purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the Sandmeyer reaction. The disappearance of thiosemicarbazide-related proton signals in the NMR spectrum is a key indicator of purity.[4]
Process Optimization and Data
Optimizing the Sandmeyer reaction requires careful control over several parameters. The following table summarizes the key variables and their recommended ranges for maximizing yield.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Temperature | 0 - 5 °C (Diazotization) | Critical. Higher temperatures cause rapid decomposition of the diazonium salt, leading to catastrophic yield loss.[2] |
| 60 - 80 °C (CuCl Addition) | Promotes the substitution reaction. Too low, and the reaction is sluggish; too high can increase byproduct formation. | |
| NaNO₂ Stoichiometry | 1.05 - 1.2 equivalents | A slight excess ensures complete conversion of the amine. A large excess can lead to unwanted side reactions. |
| HCl Concentration | > 3 equivalents in conc. HCl | Maintains a low pH to stabilize the diazonium salt and prevent azo coupling. Provides the chloride ion for the final product. |
| CuCl Stoichiometry | 1.1 - 1.5 equivalents | A catalytic amount is technically sufficient, but using a stoichiometric excess ensures a high reaction rate, outcompeting decomposition. |
Optimized Protocol: Sandmeyer Reaction for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
This protocol incorporates the best practices discussed in the FAQs.
Materials:
-
2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Chloride (CuCl) (1.2 eq)
-
Ice
-
Starch-iodide paper
Procedure:
-
Amine Dissolution: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole in concentrated HCl. Cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve NaNO₂ in cold water and add it to the dropping funnel. Add the NaNO₂ solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Confirmation of Diazotization: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Test for excess nitrous acid by touching the tip of a glass rod dipped in the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the reaction is complete. If the test is negative, add a small amount more of the NaNO₂ solution.
-
Catalyst Preparation: In a separate, larger flask, dissolve CuCl in concentrated HCl and heat the solution to 60-70 °C.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Step 3 to the hot CuCl solution. Vigorous evolution of N₂ gas will be observed. Control the rate of addition to manage the effervescence.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure the reaction goes to completion.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Troubleshooting Workflow
If you are experiencing low yields, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting low yields.
References
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of new, highly luminescent bis(2,2'-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole. (2014). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). Journal of the Iranian Chemical Society. Retrieved January 19, 2026, from [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of new, highly luminescent bis(2,2'-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole. (2014). PubMed Central. Retrieved January 19, 2026, from [Link]
-
2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 19, 2026, from [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube. Retrieved January 19, 2026, from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2020). Molecules. Retrieved January 19, 2026, from [Link]
-
22.5 Sandmeyer Reactions | Organic Chemistry. (2021). YouTube. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Synthesis
Welcome to the technical support resource for the synthesis and analysis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed analytical protocols to ensure the purity and quality of your synthesis.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is typically achieved via a two-step process. First, a cyclization reaction between a methoxyacetic acid derivative and thiosemicarbazide forms the key intermediate, 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole. This is followed by a Sandmeyer-type reaction where the amino group is converted to a chloro group via diazotization. Each stage presents unique challenges that can lead to the formation of specific side-products.
Improving the stability of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole for experimental use
Document ID: TSS-CMT-001 Version: 1.0 Last Updated: January 19, 2026
Introduction: The Challenge of Stability in Heterocyclic Chemistry
Welcome to the technical support guide for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. This molecule is a valuable intermediate in medicinal chemistry and materials science, largely due to the reactive nature of its 2-chloro substituent, which allows for diverse synthetic modifications.[1] However, this same reactivity presents a significant challenge: chemical stability.
Inconsistent experimental outcomes, such as variable yields, unexpected byproducts, or loss of biological activity, can often be traced back to the degradation of this key starting material. This guide is designed to provide you, the researcher, with a foundational understanding of the compound's stability profile, proactive strategies for its preservation, and robust troubleshooting methods to ensure the integrity and reproducibility of your experiments. As a self-validating system, we will also provide a protocol for you to determine the compound's stability under your specific experimental conditions.
Section 1: Foundational Knowledge - Understanding Instability
This section addresses the fundamental chemical principles governing the stability of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Q1: What makes 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole susceptible to degradation?
A1: The instability of this compound is primarily due to the electronic properties of the 1,3,4-thiadiazole ring combined with the chloro-substituent. The 1,3,4-thiadiazole ring is aromatic and electron-deficient.[2] The two nitrogen atoms in the ring are highly electronegative, which withdraws electron density from the carbon atoms. This effect makes the carbon atom at the 2-position (C2), bonded to the chlorine, highly electrophilic (i.e., electron-poor). This pronounced positive charge on C2 makes it an attractive target for attack by nucleophiles—electron-rich species that are common in many experimental settings (e.g., water, alcohols, amines).[1]
Q2: What is the most common degradation pathway I should be aware of?
A2: The most prevalent degradation pathway is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is a good leaving group, and its departure is facilitated by the aromatic stabilization of the thiadiazole ring. The most common nucleophile in a lab environment is water, leading to hydrolysis. This reaction replaces the active chlorine atom with a hydroxyl group, forming the corresponding 2-hydroxy-5-(methoxymethyl)-1,3,4-thiadiazole, which is likely to be inactive or have different reactivity in your desired reaction.[3]
Visualizing the Primary Degradation Pathway
Caption: Predominant hydrolysis pathway for the compound.
Section 2: Frequently Asked Questions (FAQs) - Proactive Stability Management
Proactive measures are the most effective way to prevent compound degradation and ensure experimental success.
Q3: How should I properly store solid 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole?
A3: Proper storage is critical. The solid compound should be stored under conditions that minimize its exposure to atmospheric moisture and light. Elevated temperatures can also accelerate degradation over long periods.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of any potential solid-state degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Amber Vial / Dark Location | Protects against photolytic degradation, a common issue for heterocyclic compounds.[5][6][7] |
| Container | Tightly Sealed Vial | Prevents ingress of atmospheric moisture. Use vials with PTFE-lined caps. |
Q4: What are the best practices for preparing a stock solution?
A4: When preparing a stock solution, the choice of solvent is the most critical factor.
-
Use an appropriate solvent: Select a dry, aprotic solvent. See the solvent compatibility table below.
-
Use anhydrous techniques: Use oven-dried glassware and a syringe to handle the solvent under an inert atmosphere.
-
Prepare fresh: Ideally, solutions should be prepared fresh for each experiment. If storage is necessary, aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
-
Store properly: Store solutions at -20°C or -80°C in tightly sealed vials, protected from light.
Q5: Which solvents are safe to use, and which should I avoid?
A5: Solvent choice is paramount. Protic solvents are the primary cause of degradation in solution.
| Solvent Class | Examples | Compatibility | Reasoning |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | AVOID | These solvents are nucleophilic and will readily react with the compound, causing rapid hydrolysis/solvolysis.[3] |
| Aprotic Polar | Anhydrous DMSO, DMF, Acetonitrile | GOOD (Use Anhydrous) | Generally compatible, but must be high-purity anhydrous grade as residual water will cause degradation over time. |
| Aprotic Non-Polar | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | EXCELLENT | These solvents are non-nucleophilic and do not promote the SNAr degradation pathway. THF should be checked for peroxides. |
Q6: What are the physical signs of compound degradation?
A6: While analytical methods are definitive, you may observe physical changes.
-
Solid: Change in color (e.g., from white/off-white to yellow or brown), clumping (due to moisture absorption), or a noticeable change in melting point.
-
Solution: Appearance of cloudiness or precipitate (the hydrolyzed byproduct may have lower solubility), or a change in color. Crucially, significant degradation can occur without any visible signs. [4] Periodic analytical checks via HPLC or LC-MS are the only reliable way to confirm purity.
Section 3: Troubleshooting Guide - When Experiments Go Wrong
If you suspect compound instability is affecting your results, use this guide to diagnose the issue.
Troubleshooting Decision Tree
Caption: Step-by-step workflow for the forced degradation study.
Step-by-Step Methodology
Objective: To determine the stability of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
-
Anhydrous Acetonitrile (ACN)
-
Hydrochloric Acid (0.1 M HCl)
-
Sodium Hydroxide (0.1 M NaOH)
-
Hydrogen Peroxide (3% H₂O₂)
-
HPLC system with UV or MS detector
Protocol:
-
Prepare a Control Sample:
-
Accurately prepare a 1 mg/mL stock solution of the compound in anhydrous ACN.
-
Dilute a portion of this stock solution with ACN to a final concentration of ~50 µg/mL. This is your Time Zero Control . Analyze it immediately.
-
Keep another portion of the stock solution at 2-8°C in the dark. This is your Experimental Control .
-
-
Set up Stress Conditions:
-
For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. This creates a 50:50 ACN:Aqueous environment with a compound concentration of 0.5 mg/mL.
-
| Stress Condition | Procedure | Target Degradation |
| Acid Hydrolysis | Mix with 0.1 M HCl. Incubate at 60°C for 4 hours. | 10-20% |
| Base Hydrolysis | Mix with 0.1 M NaOH. Incubate at RT for 1 hour. | 10-20% |
| Oxidation | Mix with 3% H₂O₂. Incubate at RT for 4 hours. | 10-20% |
| Thermal | Mix with HPLC-grade water. Incubate at 60°C for 8 hours. | 10-20% |
| Photolytic | Place the stock solution (in a quartz cuvette or clear vial) in a photostability chamber (ICH Option 2: 1.2 million lux hours and 200 W h/m²). | 10-20% |
-
Quenching and Analysis:
-
After the specified time, cool the vials to room temperature.
-
For the Acid and Base samples, carefully neutralize them by adding an equimolar amount of NaOH and HCl, respectively.
-
Dilute all stressed samples (including the experimental control) with ACN to the same final concentration as the Time Zero Control (~50 µg/mL).
-
Analyze all samples by HPLC.
-
-
Data Interpretation:
-
Calculate the percentage of degradation in each sample by comparing the peak area of the parent compound to the peak area in the Time Zero Control.
-
% Degradation = (1 - (Peak Area_Stressed / Peak Area_Control)) * 100
-
This data will reveal if your compound is particularly sensitive to acid, base, oxidation, heat, or light, allowing you to avoid those conditions in your future experiments.
-
References
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioPharm International URL: [Link]
-
Title: New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds Source: SN Applied Sciences URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Emery Pharma URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: An Introduction To Forced Degradation Studies For Drug Substance & Drug Product Source: Pharmaceutical Online URL: [Link]
-
Title: Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules Source: National Taiwan Normal University Scholar URL: [Link]
-
Title: Formation and photostability of N-heterocycles in space Source: Astronomy & Astrophysics URL: [Link]
-
Title: Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules Source: Astronomy & Astrophysics URL: [Link]
-
Title: Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings Source: Semantic Scholar URL: [Link]
-
Title: Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 6. aanda.org [aanda.org]
- 7. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
Technical Support Center: Troubleshooting Solubility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in Biological Media
Welcome to the technical support center for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in biological media. Our goal is to provide you with the expertise and practical solutions necessary to ensure the accuracy and reproducibility of your experiments.
Understanding the Challenge: The Physicochemical Profile
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, with the molecular formula C₄H₅ClN₂OS, is a small molecule with characteristics that suggest potential solubility issues in aqueous-based biological media.[1] While specific experimental data is limited, its predicted hydrophobicity (XlogP ≈ 1.0) indicates a preference for non-polar environments.[1] Furthermore, the 1,3,4-thiadiazole ring system can be susceptible to degradation, adding another layer of complexity to its use in prolonged experiments.[2][3][4]
This guide will walk you through a systematic approach to diagnose and resolve solubility and stability issues, ensuring the compound's integrity and availability in your assays.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in DMSO, but I see precipitation when I add it to my cell culture medium. Why is this happening and what should I do?
A1: This is a classic sign of a compound "crashing out" of solution. While Dimethyl sulfoxide (DMSO) is a powerful solvent for many hydrophobic compounds, its ability to maintain solubility is drastically reduced upon dilution into an aqueous environment like cell culture media.[5][6][7] The final concentration of DMSO is also critical, as levels above 0.5-1% can induce cellular toxicity.[5]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound.
-
Optimize the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions in your biological medium. This can sometimes prevent immediate precipitation.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed media (37°C) can sometimes improve solubility.
-
Vortexing: Ensure thorough and immediate mixing upon addition of the DMSO stock to the medium.
Q2: My compound appears to lose activity over the course of a multi-day experiment. Could this be a solubility or stability issue?
A2: Yes, a decline in activity over time strongly suggests either a solubility or stability problem. The 1,3,4-thiadiazole ring can be prone to hydrolytic cleavage in the neutral pH of typical cell culture media.[2] Additionally, components within the media, especially if supplemented with serum, can contribute to degradation.[2] It's also possible the compound is precipitating out of solution over time.
To investigate this, we recommend the following:
-
Stability Assessment: Incubate your compound in the complete cell culture medium (with and without cells) for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of the parent compound using HPLC or LC-MS.
-
Visual Inspection: At each time point, visually inspect the culture plates under a microscope for any signs of precipitation.
Q3: Can I use other co-solvents besides DMSO?
A3: While DMSO is the most common, other co-solvents can be considered, but their compatibility with your specific cell line must be validated.[8] Options include:
-
Ethanol: Can be used, but often has a higher cytotoxicity profile than DMSO.[8]
-
Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG-400) can be effective solubilizing agents.
Crucially, a vehicle control (media with the same final concentration of the co-solvent) must always be included in your experiments to account for any solvent-induced effects.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Optimization
If you are encountering persistent solubility issues, a more systematic approach to formulation is necessary. This guide will help you navigate the process from initial solubility screening to more advanced formulation strategies.
Phase 1: Initial Solubility Screening
The goal of this phase is to determine the approximate aqueous solubility of your compound and identify promising solubilization strategies.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock to your biological medium (e.g., PBS, DMEM) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility.
Phase 2: Formulation Development
Based on the initial screening, you may need to employ more advanced formulation techniques to achieve the desired concentration and stability.
Option A: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs within their central cavity, thereby increasing their aqueous solubility.[9][10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[12]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a solution of HP-β-CD in your desired biological buffer (e.g., 10% w/v in PBS).
-
Add an excess amount of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Option B: Nanosuspension Formulation
For very poorly soluble compounds, creating a nanosuspension can significantly improve dissolution rate and bioavailability.[14][15][16][17][18][19][20] This involves reducing the particle size of the drug to the nanometer range.
Experimental Protocol: Lab-Scale Nanosuspension Preparation (Precipitation Method)
-
Dissolve 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in a small volume of a water-miscible organic solvent (e.g., acetone, ethanol).
-
Prepare an aqueous solution containing a stabilizer (e.g., Tween 80, Poloxamer 188).
-
Under high-speed stirring, rapidly inject the drug-containing organic solution into the aqueous stabilizer solution.
-
Remove the organic solvent under reduced pressure.
-
Characterize the resulting nanosuspension for particle size and distribution (e.g., using Dynamic Light Scattering).
| Formulation Strategy | Advantages | Disadvantages | When to Consider |
| Co-solvents (e.g., DMSO) | Simple and quick to prepare. | Limited solubilization capacity in aqueous media; potential for cytotoxicity.[5][7] | For initial screening and when low final concentrations are sufficient. |
| Cyclodextrins | Significant increase in aqueous solubility; can improve stability.[9][11][13] | May alter the free drug concentration; potential for cellular effects at high concentrations. | For moderately to poorly soluble compounds requiring higher concentrations. |
| Nanosuspensions | Greatly enhances dissolution rate; suitable for very poorly soluble compounds.[14][15][19] | More complex to prepare and characterize; potential for physical instability (aggregation).[21] | When other methods fail to achieve the desired concentration. |
Phase 3: Impact of Biological Media Components
It is crucial to consider the interactions between your compound and the components of the biological media, particularly serum proteins.
-
Protein Binding: Highly lipophilic compounds can bind to proteins like albumin in the serum.[22][23] This can act as a carrier, potentially increasing the apparent solubility, but it also reduces the free concentration of the drug available to interact with its target.
-
Enzymatic Degradation: Serum contains esterases and other enzymes that could potentially degrade 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.[2]
Recommendation: If using serum-containing media, it is advisable to determine the extent of protein binding and assess the compound's stability in both serum-free and serum-supplemented media.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility and stability issues.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed.
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- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays - Benchchem.
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- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
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- Vertex AI Search. DMSO usage in cell culture - LifeTein peptide.
- Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Vertex AI Search. DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- Vertex AI Search. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Vertex AI Search. (PDF)
- Vertex AI Search. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PubMed Central.
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- Vertex AI Search. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - NIH.
- Vertex AI Search.
- Vertex AI Search. Strategies for the formulation development of poorly soluble drugs via oral route.
- Vertex AI Search. 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole - PubChemLite.
- Vertex AI Search. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
- Vertex AI Search.
- Vertex AI Search. Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines - AVESİS.
- Vertex AI Search. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - NIH.
- Vertex AI Search.
- Vertex AI Search. A PHASE RULE STUDY OF THE PROTEINS OF BLOOD SERUM: THE EFFECT OF CHANGES IN CERTAIN VARIABLES - PMC - NIH.
- Vertex AI Search. 53645-94-6, 2-chloro-5-Methyl-1,3,4-thiadiazole Formula - ECHEMI.
- Vertex AI Search. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
- Vertex AI Search.
- Vertex AI Search. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC - NIH.
- Vertex AI Search.
- Vertex AI Search. 2-Chloro-1,3,4-thiadiazole | 52819-57-5 | Benchchem.
- Vertex AI Search. 3-Chloro-4-methoxy-1,2,5-thiadiazole | C3H3ClN2OS | CID 18177248 - PubChem.
- Vertex AI Search.
- Vertex AI Search. Compound 5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide -....
- Vertex AI Search. 2-Chloro-5-methyl-1,3,4-thiadiazole.
-
Vertex AI Search. 2-Methoxy-5-methyl-[9][11][12]thiadiazole | 1925-76-4 - ChemicalBook.
- Vertex AI Search. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI.
- Vertex AI Search. 174 Thiadiazoles and Their Properties - ISRES.
- Vertex AI Search. (PDF)
- Vertex AI Search. (PDF)
- Vertex AI Search.
- Vertex AI Search. 340294-07-7|2-Chloro-5-(methoxymethyl)thiazole|BLD Pharm.
- Vertex AI Search. 2-Amino-5-methyl-1,3,4-thiadiazole 97 108-33-8 - Sigma-Aldrich.
Sources
- 1. PubChemLite - 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole (C4H5ClN2OS) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. isres.org [isres.org]
- 5. lifetein.com [lifetein.com]
- 6. oricellbio.com [oricellbio.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijbcp.com [ijbcp.com]
- 15. jchr.org [jchr.org]
- 16. ajprd.com [ajprd.com]
- 17. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. researchgate.net [researchgate.net]
- 21. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Enhancing the biological activity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole through structural modification
Technical Support Center: Optimizing the Bioactivity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Derivatives
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Welcome to the technical support guide for researchers and drug development professionals working with the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole scaffold. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its structural modification and enhance its biological activity. Our approach is grounded in mechanistic principles and field-proven insights to ensure your experimental workflows are both efficient and self-validating.
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere of pyrimidine and oxadiazole.[1] Its mesoionic character allows for effective penetration of cellular membranes, making it an excellent starting point for targeting a wide array of biological entities.[1][2] The specific starting compound, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, offers two primary vectors for chemical modification: the reactive C2-chloro group, which is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr), and the C5-methoxymethyl group, which can be modified to modulate solubility and steric interactions.
This guide is structured to address common challenges in a logical progression, from initial synthetic modifications to the interpretation of biological screening data.
Part 1: FAQs on the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Scaffold
Q1: Why is the 1,3,4-thiadiazole ring a good starting point for drug discovery?
A1: The 1,3,4-thiadiazole nucleus is a versatile heterocyclic scaffold that imparts several favorable properties to a drug candidate.[3] Its high aromaticity contributes to significant in vivo stability and generally low toxicity.[2] The ring system contains a sulfur atom, which increases lipophilicity, and two nitrogen atoms that can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[1][4] This scaffold is found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]
Q2: What are the primary reactive sites on 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole for structural modification?
A2: There are two key positions for strategic modification:
-
The C2-Position: The chlorine atom at this position is a proficient leaving group, making the carbon atom highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most common and direct site for introducing diverse functional groups (amines, thiols, alcohols, etc.) to build a chemical library.
-
The C5-Position: The methoxymethyl group offers opportunities for more advanced modifications. The ether linkage can be cleaved to reveal a hydroxymethyl group, which can then be further functionalized (e.g., esterification, etherification with different alkyl/aryl groups) to fine-tune properties like solubility, metabolic stability, and steric bulk.
Below is a workflow illustrating the strategic approach to modifying this scaffold.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound.
I. Synthetic Strategy Overview
The synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is typically achieved through a robust two-step process. This strategy is favored for its reliability and adaptability to scale-up operations. The overall workflow is depicted below:
Caption: Overall synthetic workflow for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
II. Detailed Experimental Protocols
The following protocols are composite procedures based on established methodologies for similar compounds and are intended as a starting point for optimization and scale-up.
Step 1: Synthesis of 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole
This step involves the cyclocondensation of methoxyacetic acid and thiosemicarbazide. The choice of dehydrating agent is critical and can impact reaction conditions and work-up procedures.
| Parameter | Method A: Phosphorus Oxychloride | Method B: Polyphosphoric Acid (PPA) |
| Reagents | Methoxyacetic acid, Thiosemicarbazide, POCl₃ | Methoxyacetic acid, Thiosemicarbazide, PPA |
| Stoichiometry | 1 : 1.1 : 3 (Acid : Thiosemicarbazide : POCl₃) | 1 : 1.1 (Acid : Thiosemicarbazide) in excess PPA |
| Solvent | Excess POCl₃ or an inert solvent (e.g., Toluene) | None (PPA acts as solvent and reagent) |
| Temperature | 70-80 °C | 90-100 °C |
| Reaction Time | 2-4 hours | 3-5 hours |
| Work-up | Quench with ice water, neutralize with base (e.g., NaOH, K₂CO₃) | Pour onto ice, neutralize with base (e.g., NH₄OH) |
| Purification | Recrystallization (e.g., from Ethanol/Water) | Recrystallization (e.g., from Ethanol) |
| Expected Yield | 80-90% | 75-85% |
Experimental Protocol (Method A: Phosphorus Oxychloride):
-
To a stirred solution of phosphorus oxychloride (3.0 eq.), cautiously add thiosemicarbazide (1.1 eq.) at 0-5 °C.
-
Slowly add methoxyacetic acid (1.0 eq.) to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or potassium carbonate to pH 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system like ethanol/water to afford pure 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole.
Step 2: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole via Sandmeyer Reaction
This step involves the diazotization of the amino group of the precursor followed by a copper(I) chloride-mediated substitution.
| Parameter | Value |
| Reagents | 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole, Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride |
| Stoichiometry | 1 : 1.2 : excess : 1.1 (Amine : NaNO₂ : HCl : CuCl) |
| Solvent | Water, Concentrated HCl |
| Temperature | 0-5 °C (Diazotization), Room temperature to 50 °C (Sandmeyer) |
| Reaction Time | 30-60 minutes (Diazotization), 1-3 hours (Sandmeyer) |
| Work-up | Extraction with an organic solvent (e.g., Dichloromethane, Ethyl Acetate) |
| Purification | Column chromatography or Recrystallization |
| Expected Yield | 60-75% |
Experimental Protocol:
-
Suspend 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature.
-
In a separate flask, dissolve copper(I) chloride (1.1 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1-3 hours, or until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
III. Troubleshooting Guide
Caption: A troubleshooting workflow for the synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The key safety considerations include:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Diazonium Salts: Potentially explosive, especially when dry. Always keep the diazonium salt in solution and at low temperatures (0-5 °C). Avoid any friction or shock.[1][2]
-
Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.
-
Hydrochloric Acid: Corrosive. Use appropriate PPE.
-
Nitrogen Evolution: The Sandmeyer reaction releases a significant volume of nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure build-up.
Q2: My yield for the first step, the synthesis of 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole, is consistently low. What are the likely causes?
A2: Low yields in the cyclocondensation step can often be attributed to a few factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or reaction time may be necessary.
-
Purity of reagents: The purity of methoxyacetic acid and thiosemicarbazide is crucial. Impurities can lead to side reactions.
-
Inefficient work-up: During neutralization, the pH should be carefully controlled. If the pH is too low, the product may not fully precipitate. If it is too high, the product may begin to decompose.
-
Choice of condensing agent: The efficiency of different condensing agents can vary. If you are using polyphosphoric acid, ensure it is fresh and has not absorbed atmospheric moisture.
Q3: I am observing the formation of an unwanted side product in the Sandmeyer reaction that appears to be the corresponding hydroxyl-thiadiazole. How can I minimize this?
A3: The formation of the hydroxyl-thiadiazole is a common side reaction in diazotization chemistry, resulting from the reaction of the diazonium salt with water. To minimize this:
-
Maintain low temperatures: Strictly control the temperature at 0-5 °C throughout the diazotization and addition to the copper(I) chloride solution.
-
Use the diazonium salt immediately: Do not store the diazonium salt solution; use it as soon as it is prepared.
-
Ensure a high concentration of chloride ions: Using concentrated hydrochloric acid helps to stabilize the diazonium salt and favors the desired chloride substitution.
Q4: The final product, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, is an oil and is difficult to purify. What are my options?
A4: If the product is an oil, purification can be challenging. Here are a few strategies:
-
Column Chromatography: This is the most effective method for purifying oily products. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on silica gel should provide good separation.
-
Trituration: Attempt to solidify the oil by stirring it with a cold, non-polar solvent like hexane or pentane. This can sometimes induce crystallization or wash away less polar impurities.
-
Distillation under reduced pressure: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.
Q5: Can I use a different copper salt in the Sandmeyer reaction?
A5: While copper(I) chloride is the most common and effective catalyst for introducing a chlorine atom, other copper salts can be used, though they may be less efficient.[1][2] Using copper(I) bromide, for instance, would lead to the corresponding 2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole. The use of copper(II) salts is generally less effective. For optimal results and yield, freshly prepared copper(I) chloride is recommended.
V. References
-
A method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (URL not available)
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. ([Link])
-
Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents. ()
-
Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst - Patent 0926143. ([Link])
-
Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (URL not available)
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL not available)
-
Sandmeyer Reaction - Organic Chemistry Portal. ([Link])
-
Sandmeyer reaction - L.S.College, Muzaffarpur. ([Link])
-
Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles - ISCA. ([Link])
-
Reaction of 2-Amino-5-Substituted-l, 3, 4- Thiadiazole with 1, 3-Dicarbonyl Compound - Collections | Kyushu University Library. ([Link])
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. ([Link])
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI. ([Link])
-
Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents. ()
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. ([Link])
-
Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents. ()
-
Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents. ()
-
-
Sandmeyer reaction. ([Link])
-
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. ([Link])
Sources
Analytical method development for quantifying 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Welcome to the technical support center for the analytical method development of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. Given the limited specific literature for this compound, the methodologies presented here are based on established principles for the analysis of structurally similar thiadiazole and chloro-substituted heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of an analytical method for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Q1: What is the recommended primary analytical technique for the quantification of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole?
For routine quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended starting point. This technique is widely accessible and generally provides good selectivity and sensitivity for compounds of this nature.[1][2] Gas Chromatography (GC) could be a viable alternative if the compound is thermally stable and sufficiently volatile.[3]
Q2: How do I select an appropriate HPLC column?
A C18 column is a robust initial choice for method development.[1] These columns provide excellent hydrophobic retention for a wide range of molecules. For 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) should provide adequate separation. If peak shape is an issue, consider a column with end-capping to minimize silanol interactions.
Q3: What mobile phase composition should I start with?
A good starting point for mobile phase selection is a gradient of acetonitrile and water. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency. A common starting gradient could be:
-
Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization if using mass spectrometry)
-
Solvent B: Acetonitrile with 0.1% formic acid
Begin with a shallow gradient (e.g., 5% to 95% Solvent B over 20 minutes) to determine the approximate elution time of the analyte.
Q4: What is a suitable detection wavelength for UV analysis?
To determine the optimal UV detection wavelength, a UV-Vis spectrum of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If a full spectrum is not available, start with a common wavelength for aromatic compounds, such as 254 nm.
Q5: Can I use Gas Chromatography (GC) for this analysis?
GC can be an alternative to HPLC, particularly for purity analysis.[3] The viability of GC depends on the thermal stability and volatility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. A preliminary thermal stability study is recommended. If suitable, a GC method with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be developed. A common capillary column for this type of analysis would be a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
Section 2: Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Protocol 1: RP-HPLC Method with UV Detection
This protocol outlines a starting point for developing a robust RP-HPLC method.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | λmax (determine experimentally) or 254 nm |
| Run Time | 30 minutes (including equilibration) |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Sample Preparation:
-
Prepare a stock solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase (at the initial gradient composition) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Incorrect injection volume.- Sample concentration too low.- Detector issue (e.g., lamp off).- System leak. | - Verify autosampler settings and vial volume.- Prepare a more concentrated sample.- Check detector status and lamp life.- Inspect for leaks at all fittings.[4] |
| Poor Peak Shape (Tailing) | - Silanol interactions with the column.- Column overload.- Incompatible sample solvent.- Column contamination. | - Add a mobile phase modifier (e.g., 0.1% formic acid).- Reduce sample concentration.- Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent or replace it.[5] |
| Poor Peak Shape (Fronting) | - Column overload.- Low column temperature.- Sample solvent stronger than the mobile phase. | - Dilute the sample.- Increase the column temperature.- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Air bubbles in the pump.- Column temperature variations.- Column degradation. | - Ensure proper mobile phase mixing and degassing.[5][6]- Purge the pump to remove air.- Use a column thermostat.- Replace the column if it has been used extensively.[4] |
| High Backpressure | - Blockage in the system (e.g., frit, guard column).- Precipitated buffer in the mobile phase.- Column contamination. | - Systematically check for blockages by removing components (guard column, then analytical column).- Ensure buffer solubility in the mobile phase.- Backflush the column (if recommended by the manufacturer).[7] |
| Baseline Noise or Drift | - Contaminated or improperly mixed mobile phase.- Detector lamp aging.- Air bubbles in the detector flow cell.- Insufficient column equilibration. | - Use fresh, high-purity solvents and degas thoroughly.[6]- Replace the detector lamp.- Purge the system to remove air bubbles.- Allow sufficient time for the column to equilibrate with the initial mobile phase. |
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common HPLC issues.
References
- PubChem. (n.d.). 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
- ECHEMI. (n.d.). 2-chloro-5-Methyl-1,3,4-thiadiazole Formula.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). A Review on HPLC-Trouble Shooting Guide.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2014). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study.
- ResearchGate. (2015). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Phenomenex. (n.d.). Troubleshooting Guide.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
- MolPort. (n.d.). Compound 5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide.
-
ChemicalBook. (2025). 2-Methoxy-5-methyl-[4][8][9]thiadiazole. Retrieved from a Google search.
- MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents.
- IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
- BenchChem. (n.d.). 2-Chloro-1,3,4-thiadiazole.
- De Gruyter. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- NIH. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
- ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Fisher Scientific. (n.d.). Sigma Aldrich 2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide.
- ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- PubMed. (2014). Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry.
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Navigating the Nuances of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole: A Technical Support Guide
Welcome to the technical support center for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the handling, storage, and common experimental pitfalls associated with this versatile reagent. Our aim is to move beyond mere procedural steps and delve into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.
Section 1: Core Concepts and Chemical Profile
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is a valuable building block in medicinal chemistry and materials science. Its utility stems from the highly reactive 2-chloro substituent on the stable 1,3,4-thiadiazole ring, making it an excellent electrophile for nucleophilic substitution reactions.[1] However, this reactivity also necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H5ClN2OS | [2] |
| Molecular Weight | 164.61 g/mol | [2] |
| Appearance | Off-white to yellow solid | General observation |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water. Soluble in many organic solvents like THF, DMF, and chlorinated solvents. | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Q1: What are the ideal storage conditions for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[3] The recommended storage temperature is 2-8 °C.[3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize hydrolytic degradation.
Q2: The material has developed a yellowish or brownish tint upon storage. Is it still usable?
A2: A change in color often indicates some level of degradation. While minor discoloration may not significantly impact the outcome of all reactions, it is a sign of impurity. For sensitive applications, it is advisable to assess the purity of the material using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If significant degradation is suspected, purification by recrystallization or chromatography may be necessary.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Due to its potential for causing skin and eye irritation, and being harmful if swallowed or in contact with skin, appropriate PPE is mandatory.[3] This includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat.
-
Work should be conducted in a well-ventilated fume hood.[3]
Q4: How should I properly dispose of waste containing 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole?
A4: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste. Generally, it should be treated as hazardous waste and collected in a designated, labeled container for chemical waste disposal. Do not dispose of it down the drain.
Section 3: Troubleshooting Experimental Pitfalls
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
The primary application of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is in nucleophilic aromatic substitution (SNAr) reactions. Low yields are a frequent challenge.
Potential Causes and Solutions:
-
Degraded Starting Material: As discussed in the FAQs, the chloro-thiadiazole can degrade. Verify the purity of your starting material.
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride.
-
Amines: Primary and secondary amines are generally good nucleophiles for this reaction.
-
Thiols: Thiolates (formed by deprotonating thiols with a base) are excellent nucleophiles.
-
Alcohols: Alcohols are generally poor nucleophiles for SNAr unless deprotonated to the more reactive alkoxide. The use of a strong base like sodium hydride (NaH) is often necessary.
-
-
Inappropriate Base: The choice of base is critical, especially when using protic nucleophiles like amines, thiols, and alcohols. The base serves to deprotonate the nucleophile and/or scavenge the HCl byproduct.
-
For amines, an excess of the amine reactant can often serve as the base. Alternatively, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.
-
For thiols and alcohols, a stronger base like potassium carbonate, sodium hydride, or potassium tert-butoxide is typically required.
-
-
Suboptimal Reaction Temperature: While the 2-chloro position is activated, some reactions may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature. Reactions are often run at temperatures ranging from room temperature to reflux in solvents like ethanol, THF, or DMF.[4]
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Formation of Insoluble Material or Complex Reaction Mixture
The appearance of unexpected precipitates or a multitude of spots on a TLC plate can be perplexing.
Potential Causes and Solutions:
-
Hydrolysis of the Starting Material: In the presence of water, especially with a base, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole can hydrolyze to the corresponding 2-hydroxy-5-(methoxymethyl)-1,3,4-thiadiazole. This product may have different solubility characteristics and can complicate purification.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere can also help.
-
-
Side Reactions: The methoxymethyl group could potentially undergo reactions under certain conditions, although it is generally stable. Strong acids or bases at high temperatures might lead to side products.
-
Polymerization/Oligomerization: In some cases, particularly with difunctional nucleophiles or under forcing conditions, oligomeric or polymeric materials can form.
-
Solution: Use a dilute solution of the reactants and control the stoichiometry carefully.
-
Proposed Hydrolysis Pathway:
Caption: Proposed hydrolysis of the starting material.
Issue 3: Difficulty in Product Characterization
Confirming the successful synthesis of the desired product is paramount.
Expected Analytical Signatures for a Successful Nucleophilic Substitution with an Amine (R-NH2):
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the starting material minus the mass of chlorine plus the mass of the amine substituent (R-NH).
-
¹H NMR Spectroscopy:
-
The disappearance of the starting material's signals.
-
The appearance of new signals corresponding to the protons of the R-group from the amine.
-
A characteristic N-H proton signal, which may be broad and its chemical shift can be concentration and solvent-dependent.
-
-
¹³C NMR Spectroscopy: A significant upfield shift is expected for the C2 carbon of the thiadiazole ring upon substitution of the electronegative chlorine with a less electronegative nitrogen atom.
-
Infrared (IR) Spectroscopy: The appearance of N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹) if a primary or secondary amine was used.
Reference Spectral Data for a Related Compound, 2-Amino-5-methyl-1,3,4-thiadiazole: While specific data for the methoxymethyl derivative is not readily available, data for similar compounds can be instructive. For instance, 2-amino-5-methyl-1,3,4-thiadiazole shows characteristic signals that can be used for comparison.[5][6]
Section 4: Experimental Protocols (Representative Examples)
These protocols are based on established procedures for similar 2-chloro-1,3,4-thiadiazoles and should be adapted and optimized for specific substrates.[4][7]
Protocol 1: General Procedure for Reaction with an Amine
-
To a stirred solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or acetonitrile) add the amine (1.1 - 2.0 eq).
-
Add a base such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate has formed (e.g., triethylamine hydrochloride), filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Reaction with a Thiol
-
To a stirred suspension of a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care!) in an anhydrous solvent (e.g., DMF or THF) under an inert atmosphere, add the thiol (1.1 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (especially if NaH was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 5: Final Remarks
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is a powerful synthetic intermediate. Understanding its reactivity, stability, and potential pitfalls is key to its successful application. This guide provides a foundation for troubleshooting common experimental challenges. We encourage researchers to always begin with small-scale test reactions to optimize conditions for their specific substrates.
References
- Apollo Scientific. Safety Data Sheet for 2-Chloro-5-(chloromethyl)-1,3-thiazole.
- Wittenbrook, L. S. Synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles. Journal of Heterocyclic Chemistry, 1975, 12(2), 37-40.
- ResearchGate.
- Kamal, A., et al. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Organic Chemistry, 2013.
- Bulus, G., et al. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 2019, 24(15), 2748.
- Google Patents.
- Benchchem. Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole. EP1031566B1.
- PrepChem. Synthesis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole.
- PubChem. 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
- ChemicalBook. 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 1H NMR.
- ChemicalBook. 2-Amino-1,3,4-thiadiazole(4005-51-0) 13C NMR spectrum.
- Benchchem.
- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US20030153767A1.
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1.
- International Journal of Pharmaceutical Sciences and Research. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
- European Patent Office. Process for making 2-(methylthio)-5-(trifluoromethyl)
- Sci-Hub. Thiadiazoles and dihydrothiadiazoles. Part 5. Synthesis of 2,3-dihydro-1,3,4-thiadiazoles by reaction of aldehydes or ketones with thioaroylhydrazines.
- HETEROCYCLES.
- Matrix Fine Chemicals. 2-CHLORO-5-METHYL-1,3,4-THIADIAZOLE | CAS 53645-94-6.
- Journal of the Chemical Society, Perkin Transactions 1. Thiadiazoles and dihydrothiadiazoles. Part 5. Synthesis of 2,3-dihydro-1,3,4-thiadiazoles by reaction of aldehydes or ketones with thioaroylhydrazines.
- Patent 0794180. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- ResearchGate. 2-Chloro-5-chloromethyl-1,3-thiazole.
- Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.
- Veeprho. 2-Chloro-5-(Chloromethyl)Thiazole | CAS 105827-91-6.
- ECHEMI. 53645-94-6, 2-chloro-5-Methyl-1,3,4-thiadiazole Formula.
- ResearchGate.
- Google Patents. Preparation method of 2-chloro-5-chloromethyl thiazole. CN105254584A.
- Google Patents. Methods of preparing thiadiazoles. US3391152A.
- BLD Pharm. 340284-07-7|2-Chloro-5-(methoxymethyl)thiazole.
- ChemicalBook. 53645-98-0(2-CHLORO-5-TRIFLUOROMETHYL-1,3,4-THIADIAZOLE) Product Description.
- Matrix Fine Chemicals. 2-CHLORO-5-METHYL-1,3,4-THIADIAZOLE | CAS 53645-94-6.
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Validation & Comparative
A Comparative Analysis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole and Other 1,3,4-Thiadiazole Derivatives in Antimicrobial Research
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] Derivatives of this heterocyclic system are integral to a wide array of therapeutic agents, demonstrating antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The biological efficacy of these compounds is intrinsically linked to the nature of the substituents at the 2- and 5-positions of the thiadiazole ring, which modulate their physicochemical properties and target interactions.[1][5]
This guide presents a comparative analysis of a potentially novel derivative, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, with other well-documented 1,3,4-thiadiazole analogues. Due to the limited publicly available data on 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, this analysis will be presented as a prospective study. We will propose a robust synthetic pathway for this target molecule, grounded in established chemical principles. Subsequently, we will compare its predicted antimicrobial profile with experimentally validated data from structurally related derivatives, providing a framework for its potential applications and future research directions.
The Strategic Importance of the 2-Chloro and 5-Methoxymethyl Substituents
The selection of a chloro group at the 2-position and a methoxymethyl group at the 5-position is a deliberate design choice aimed at optimizing the pharmacological properties of the 1,3,4-thiadiazole core. The 2-chloro substituent is a key functional group that can significantly influence the molecule's reactivity and biological activity. Halogenated 1,3,4-thiadiazoles are valuable intermediates in which the halogen atom can be readily displaced by nucleophiles, allowing for the synthesis of a diverse library of derivatives.[6] Furthermore, the electronegativity of the chlorine atom can modulate the electronic properties of the thiadiazole ring, potentially enhancing its interaction with biological targets.
The 5-methoxymethyl group, on the other hand, introduces a degree of polarity and hydrogen bond accepting capability, which can improve the compound's pharmacokinetic profile, including solubility and membrane permeability. The ether linkage provides metabolic stability compared to more labile functional groups. This combination of a reactive handle and a pharmacokinetic modulator makes 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole a compelling candidate for drug discovery programs.
Proposed Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
The synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole can be logically approached through a multi-step process, commencing with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the chloro substituent. A plausible and efficient synthetic route is outlined below.
Experimental Protocol: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Part 1: Synthesis of 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole
This initial step involves the cyclization of a carboxylic acid derivative with thiosemicarbazide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methoxyacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or a solid-phase catalyst.[7]
-
Reaction Conditions: The mixture is gently heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with an aqueous solution of a weak base, such as sodium bicarbonate. The resulting precipitate, 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole, is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 2-amino derivative.
Part 2: Conversion of 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole to 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole via a Sandmeyer-type Reaction
The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic or heteroaromatic ring to a halogen.[8][9]
-
Diazotization: The 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole (1 equivalent) is dissolved in a cold aqueous solution of a strong acid, typically hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Chlorination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. This initiates the replacement of the diazonium group with a chlorine atom, leading to the formation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
-
Isolation and Purification: The product is typically extracted from the reaction mixture using an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Comparative Antimicrobial Activity: A Prospective Analysis
The antimicrobial potential of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole can be predicted by comparing its structure with other 1,3,4-thiadiazole derivatives with known antimicrobial activity. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for selected analogues against representative bacterial and fungal strains.
| Derivative | R² Substituent | R⁵ Substituent | Test Organism | MIC (µg/mL) | Reference |
| 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (Proposed) | -Cl | -CH₂OCH₃ | S. aureus, E. coli, C. albicans | To be determined | - |
| 2-Amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | -NH₂ | -p-Cl-Ph | S. aureus | >100 | [5] |
| 2-(p-Chlorophenylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | -NH-p-Cl-Ph | -3-OH-2-Naph | S. aureus | 62.5 | [1] |
| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | complex | complex | S. aureus, E. coli, C. albicans | 4-16 | [3] |
| 2-Mercapto-5-(substituted aryl)-1,3,4-thiadiazole derivatives | -SH | various aryl | S. typhimurium, C. albicans | Moderate to good activity | [10] |
From the existing data, several structure-activity relationships can be inferred:
-
Influence of the 2-Substituent: The nature of the substituent at the 2-position plays a critical role in determining the antimicrobial spectrum and potency. While a simple amino group in 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole shows weak activity, more complex substitutions, such as in the triazole-thione derivative, can lead to potent broad-spectrum activity.[3][5] The introduction of a chloro group in our target molecule is expected to confer a different electronic and steric profile, which may lead to a distinct and potentially enhanced antimicrobial profile.
-
Impact of the 5-Substituent: The substituent at the 5-position also significantly influences biological activity. Aromatic and heteroaromatic groups are common in active derivatives. The methoxymethyl group in our target compound is a smaller, more flexible, and polar substituent, which could lead to a different target-binding profile compared to bulkier aromatic moieties.
Proposed Experimental Protocol for Antimicrobial Evaluation
To empirically determine the antimicrobial profile of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a standardized microdilution method should be employed.
-
Microorganism Panel: A representative panel of microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Microdilution Assay: The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Incubation: The standardized inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion
While direct experimental data for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is not yet available, a comprehensive analysis of related structures and established synthetic methodologies allows for a strong prospective evaluation. The proposed synthetic route is robust and relies on well-understood chemical transformations. Based on the structure-activity relationships of known 1,3,4-thiadiazole derivatives, it is hypothesized that 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole will exhibit notable antimicrobial activity. The 2-chloro group provides a site for further chemical modification, enabling the creation of a focused library of compounds for more in-depth biological evaluation. The 5-methoxymethyl group is anticipated to confer favorable pharmacokinetic properties. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological characterization of this promising new derivative, paving the way for its potential development as a novel therapeutic agent.
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Popiolek, L., & Biernasiuk, A. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1445–1467. [Link]
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Matysiak, J. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6563. [Link]
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Pham, T. D., Nguyen, T. K. C., Le, T. H., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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El-Sayed, W. A., Ali, O. M., & El-Sattar, N. A. (2015). Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. Der Pharma Chemica, 7(1), 133-143. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(12), 21179-21191. [Link]
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Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 1-10. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. National Center for Biotechnology Information, 20(12), 21179-21191. [Link]
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Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Scilit. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in Cancer Cell Lines
This guide provides a comprehensive framework for the initial validation of the anticancer potential of the novel compound, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. As Senior Application Scientists, our goal is not merely to follow protocols but to design and execute experiments that are self-validating and yield clear, interpretable data. We will move from broad cytotoxicity screening to focused mechanistic studies, explaining the scientific rationale behind each methodological choice.
The 1,3,4-thiadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer properties. These compounds are known to target various cellular processes, making them promising candidates for drug development. This guide outlines a systematic approach to determine if 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (herein referred to as "Test Compound") warrants further investigation as a potential therapeutic agent.
Our investigation will be centered on a panel of three distinct and commonly used human cancer cell lines to assess the breadth and selectivity of the Test Compound's activity:
-
A549: A lung carcinoma cell line.
-
MCF-7: A breast adenocarcinoma cell line (estrogen receptor-positive).
-
HeLa: A cervical adenocarcinoma cell line.
The workflow is designed to first establish if the compound is cytotoxic, then to determine the primary mechanism of cell death (apoptosis vs. necrosis), and finally to probe its effect on cell cycle progression.
Figure 1: Overall experimental workflow for validating the anticancer activity of the Test Compound.
Phase 1: Primary Cytotoxicity Screening
The first critical question is whether the Test Compound has any effect on cell viability. The MTT assay is a robust and widely accepted colorimetric method for this purpose.
Causality Behind Experimental Choice: The MTT assay measures the metabolic activity of a cell, which is directly proportional to the number of viable cells. Specifically, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. This provides a quantitative measure of cell death and allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard metric of a compound's potency. We include Doxorubicin , a well-characterized chemotherapy agent, as a positive control to benchmark the performance of our Test Compound.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed A549, MCF-7, and HeLa cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the Test Compound and Doxorubicin in culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions to the respective wells (resulting in a 1X final concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Anticipated Data Summary
The results of this phase can be summarized in a table for clear comparison.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| Test Compound | 12.5 | 28.1 | 8.9 |
| Doxorubicin (Control) | 0.8 | 1.5 | 0.5 |
Note: Data are hypothetical and for illustrative purposes.
Phase 2: Elucidating the Mechanism of Cell Death
An effective anticancer compound should ideally induce programmed cell death, or apoptosis. Distinguishing apoptosis from necrosis is crucial, as necrosis can lead to inflammation in a clinical setting. We will use Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry.
Causality Behind Experimental Choice: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA and fluoresce. This dual-staining method allows us to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Figure 2: Workflow for apoptosis quantification using Annexin V/PI staining.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the predetermined IC50 concentration of the Test Compound for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis
Many anticancer drugs function by arresting the cell cycle at a specific checkpoint, preventing cell division and often leading to apoptosis.
Causality Behind Experimental Choice: Propidium Iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows a flow cytometer to distinguish between cells in different phases of the cell cycle: G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). An accumulation of cells in a particular phase following treatment indicates cell cycle arrest at that checkpoint.
Protocol: Cell Cycle Analysis
-
Cell Seeding & Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and wash with PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, measuring the fluorescence of the PI signal.
Anticipated Data Summary: Mechanistic Assays
| Cell Line (Treatment) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A549 (Vehicle) | 95.2 | 2.1 | 2.7 | 55.4 | 30.1 | 14.5 |
| A549 (Test Compound) | 40.5 | 35.8 | 23.7 | 15.2 | 20.3 | 64.5 |
| MCF-7 (Vehicle) | 96.1 | 1.8 | 2.1 | 60.1 | 25.5 | 14.4 |
| MCF-7 (Test Compound) | 65.3 | 18.9 | 15.8 | 58.9 | 22.1 | 19.0 |
Note: Data are hypothetical. A significant increase in the G2/M population in A549 cells suggests the compound induces G2/M arrest in this cell line.
Phase 3: Investigating a Hypothesized Signaling Pathway
Based on the observed apoptosis and G2/M arrest, we can hypothesize a potential mechanism. Many compounds that induce G2/M arrest and subsequent apoptosis do so by activating the intrinsic (mitochondrial) apoptosis pathway.
Hypothesis: The Test Compound induces G2/M arrest, which triggers cellular stress, leading to the activation of the intrinsic apoptotic pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial permeabilization, release of cytochrome c, and subsequent activation of executioner caspases like Caspase-3.
Figure 3: Hypothesized intrinsic apoptosis pathway activated by the Test Compound.
This hypothesis can be tested by measuring the protein levels of key players in this pathway, such as Bcl-2 and cleaved (activated) Caspase-3, using Western Blotting. A decrease in Bcl-2 and an increase in cleaved Caspase-3 would provide strong evidence supporting this mechanism.
Conclusion and Path Forward
This guide presents a logical, multi-phased approach to validate the biological activity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. By starting with a broad screen and progressively focusing on the mechanism of action, this workflow ensures that resources are directed toward a compound with demonstrable potential.
The hypothetical data suggest the Test Compound is a moderately potent cytotoxic agent, particularly in HeLa and A549 cells, that functions by inducing G2/M cell cycle arrest and subsequent apoptosis. The differential sensitivity across cell lines is a critical finding, suggesting a potential for selective targeting that warrants further investigation.
Future work should focus on confirming the proposed signaling pathway via Western Blotting, identifying the direct molecular target of the compound, and eventually progressing to in vivo animal models to assess efficacy and toxicity.
References
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Title: 1,3,4-Thiadiazole as a Privileged Scaffold in Anticancer Drug Discovery Source: European Journal of Medicinal Chemistry URL: [Link]
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Title: Recent Developments of 1,3,4-Thiadiazole Derivatives as Anticancer Agents Source: Molecules (MDPI) URL: [Link]
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Title: The use of MTT assay for estimating cell viability and cytotoxicity Source: Nature Protocols URL: [Link]
-
Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Source: Bio-Rad Laboratories URL: [Link]
A Senior Application Scientist's Guide to Computational Docking: Evaluating 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Against Key Therapeutic Targets
In the landscape of modern drug discovery, computational docking stands as an indispensable tool for the preliminary assessment of small molecules against biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of a novel compound, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, against established protein targets. We will explore the rationale behind target selection, detail the experimental workflow for in silico analysis, and compare its predicted binding affinities with known inhibitors, thereby offering a comprehensive framework for its potential therapeutic applications.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This versatility stems from the ring's ability to act as a bioisostere of pyrimidine, a fundamental component of nucleic acids, allowing it to interfere with biological processes like DNA replication.[5][6] The specific substitutions on the thiadiazole ring play a crucial role in modulating the compound's biological activity and target specificity.[7] Our focus, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, is a novel derivative whose potential has yet to be extensively explored.
This guide will therefore serve as a hypothetical but rigorously designed computational study to predict its efficacy and guide future experimental validation. We will investigate its interaction with two distinct and well-validated protein targets: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key player in oncology, and Myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.
Target Selection: A Rationale Grounded in Precedent
The choice of EGFR-TK and MPO as target proteins is predicated on the established propensity of 1,3,4-thiadiazole derivatives to interact with these or similar enzyme classes.
-
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The EGFR signaling pathway is frequently dysregulated in various cancers, making its kinase domain a prime target for therapeutic intervention.[8][9] Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated as EGFR inhibitors, demonstrating the scaffold's suitability for binding within its ATP-binding pocket.[6] Docking studies of novel thiadiazole compounds against EGFR-TK are therefore a logical first step in assessing their potential as anticancer agents.[8][9]
-
Myeloperoxidase (MPO): MPO is a heme-containing enzyme released by neutrophils during inflammation. It catalyzes the formation of reactive oxygen species, contributing to tissue damage in various inflammatory conditions. Inhibition of MPO is a promising therapeutic strategy for diseases like atherosclerosis and rheumatoid arthritis. A mini-library of 2,5-disubstituted 1,3,4-thiadiazoles has been previously docked with MPO to identify potent inhibitors, highlighting the potential of this chemical class to target the enzyme's active site.[10]
Comparative Ligands: Establishing a Performance Baseline
To provide a meaningful comparison, we will dock our compound of interest alongside known inhibitors for each target protein.
-
For EGFR-TK: We will use Erlotinib , an FDA-approved EGFR inhibitor, as our positive control. This will allow for a direct comparison of the predicted binding affinity and interaction patterns of our novel compound with a clinically relevant drug.
-
For MPO: A known inhibitor from a previously studied library of 1,3,4-thiadiazole derivatives will be selected as a reference compound to benchmark the performance of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
The Computational Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible workflow for performing computational docking studies. This self-validating system ensures the reliability of the generated data.
Part 1: Preparation of Protein and Ligand Structures
-
Protein Structure Retrieval: Obtain the 3D crystal structures of the target proteins, EGFR-TK (PDB ID: 1M17) and MPO (PDB ID: 1DNU), from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
Draw the 2D structure of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole and the reference inhibitors (Erlotinib and a reference thiadiazole for MPO) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structures to obtain their lowest energy conformation.
-
Part 2: Molecular Docking Simulation
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions and coordinates of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm Selection: Employ a reliable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, to explore the conformational space of the ligand within the protein's active site.
-
Execution of Docking: Run the docking simulation to predict the binding poses and affinities of the ligands. The program will generate multiple binding poses for each ligand, ranked by their predicted binding energy (in kcal/mol).
Part 3: Analysis of Docking Results
-
Binding Affinity Comparison: The primary quantitative metric for comparison is the predicted binding energy. Lower binding energies indicate a more favorable and stable protein-ligand interaction.
-
Interaction Analysis: Visualize the top-ranked binding poses of each ligand within the active site of the protein. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
-
Comparative Analysis: Compare the binding mode and interactions of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole with those of the known inhibitors. This will provide insights into its potential mechanism of action and identify key structural features responsible for binding.
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of the computational docking workflow.
Predicted Docking Performance: A Comparative Table
The following table summarizes the hypothetical, yet plausible, docking results for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole and the reference inhibitors against EGFR-TK and MPO.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR-TK | 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole | -7.8 | Met793, Leu718, Cys797 |
| Erlotinib (Reference) | -9.5 | Met793, Gln791, Cys797 | |
| MPO | 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole | -6.5 | Asp98, Asp94, Thr100 |
| Reference Thiadiazole Inhibitor | -8.2 | Asp98, Gln91, His95 |
Discussion and Future Directions
The hypothetical docking results suggest that 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole exhibits promising, albeit lower, binding affinities for both EGFR-TK and MPO compared to the established inhibitors. The predicted interactions with key active site residues indicate that the 1,3,4-thiadiazole core can be effectively accommodated within the binding pockets of both enzymes.
The lower predicted affinity of our novel compound compared to the reference inhibitors is not unexpected and provides a valuable starting point for lead optimization. The methoxymethyl and chloro substituents on the thiadiazole ring likely play a significant role in the observed interactions. Further in silico studies could explore the impact of modifying these substituents to enhance binding affinity and selectivity.
This computational guide provides a foundational framework for the initial assessment of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. The logical progression from target selection to detailed in silico analysis and comparative evaluation offers a scientifically rigorous approach to modern drug discovery. The insights gleaned from these computational studies are invaluable for prioritizing compounds for synthesis and subsequent experimental validation through in vitro and in vivo assays. The 1,3,4-thiadiazole scaffold continues to be a rich source of potential therapeutic agents, and a systematic computational approach is key to unlocking its full potential.
References
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ResearchGate. Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Available from: [Link]
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MDPI. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Available from: [Link]
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Journal of Pharmaceutical and Biological Sciences. Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors. Available from: [Link]
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Taylor & Francis Online. Synthesis of 1,3,4-Thiadiazole Derivatives Using Hydrazonoyl Bromide: Molecular Docking and Computational Studies. Available from: [Link]
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National Center for Biotechnology Information. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Available from: [Link]
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MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]
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National Center for Biotechnology Information. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]
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MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link]
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ResearchGate. FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features. Available from: [Link]
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ResearchGate. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available from: [Link]
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PubMed. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Available from: [Link]
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PubChem. 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole. Available from: [Link]
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National Center for Biotechnology Information. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available from: [Link]
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MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available from: [Link]
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MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole and its Analogs
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] This five-membered heterocyclic ring is a constituent of numerous compounds with established anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its derivatives are of particular interest in oncology, as they have been shown to interact with various biological targets within cancer cells, leading to cytotoxic effects.[5] This guide provides a comparative analysis of the cytotoxic potential of a novel derivative, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, by examining experimental data from its structural analogs.
The rationale for this comparative approach stems from the well-established principle of structure-activity relationships (SAR) in drug discovery. By evaluating the cytotoxic profiles of known 1,3,4-thiadiazole derivatives, we can infer the potential efficacy and mechanisms of action of novel, untested compounds like 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. The analogs selected for this comparison feature various substitutions at the 2 and 5 positions of the thiadiazole ring, providing a basis for understanding how different chemical moieties influence anticancer activity.
Experimental Design and Methodology: Assessing In Vitro Cytotoxicity
To quantify and compare the cytotoxic effects of these compounds, a robust and reproducible experimental workflow is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability and is the standard protocol referenced in the studies of the analog compounds.[6]
The Causality Behind the MTT Assay Protocol
The MTT assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells. This conversion is a hallmark of cellular health, and its reduction serves as a reliable indicator of cytotoxicity.
Detailed Protocol for MTT Cytotoxicity Assay
-
Cell Seeding and Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer, A549 for lung cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence. The choice of seeding density is critical to ensure that cells are in the logarithmic growth phase during the experiment.
-
-
Compound Treatment:
-
The test compounds (1,3,4-thiadiazole analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to various concentrations in the culture medium.
-
The existing medium is removed from the wells, and 100 µL of the medium containing the different compound concentrations is added. A control group receiving only DMSO-containing medium is included to account for any solvent-induced toxicity. The plates are then incubated for 48-72 hours.
-
-
MTT Incubation:
-
Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours. This allows sufficient time for viable cells to metabolize the MTT.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.[6]
-
The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[6]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Comparative Cytotoxicity Data of 1,3,4-Thiadiazole Analogs
The following table summarizes the IC50 values for a selection of 2,5-disubstituted 1,3,4-thiadiazole derivatives against various human cancer cell lines, as reported in the literature. This data provides a benchmark for evaluating the potential cytotoxicity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-(3-Fluorophenylamino) | 3-Hydroxyphenyl | MCF-7 (Breast) | 120-160 | [7] |
| Analog B | 2-(4-Bromophenylamino) | 2,4-Dichlorophenyl | MDA-MB-231 (Breast) | 70-170 | [7] |
| Analog C | tert-Butyl | - | BxPC-3 (Pancreatic) | 1.7 | [7] |
| Analog D | - | - | SMMC-7721, A549, Hela | - | [4] |
| Analog E | - | - | HCT-116 (Colon) | - | [8] |
| Analog F | - | - | HepG2-1 (Liver) | 0.69 - 1.82 | [9] |
Note: Specific IC50 values for some compounds were not provided in the abstract, but their significant activity was noted.
Mechanistic Insights and Discussion
The cytotoxic effects of 1,3,4-thiadiazole derivatives are attributed to their ability to interfere with various cellular pathways crucial for cancer cell survival and proliferation.[6] The specific mechanism can vary depending on the substituents on the thiadiazole ring.
Potential Mechanisms of Action
-
Enzyme Inhibition: Many 1,3,4-thiadiazole derivatives are known to inhibit enzymes that are overexpressed in cancer cells. These include carbonic anhydrases, cyclooxygenases, and various kinases.[3] For instance, some analogs act as dual inhibitors of EGFR and HER-2, which are key drivers in certain types of breast cancer.[10]
-
Induction of Apoptosis: Several studies have shown that these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the activation of caspase-dependent or independent pathways.[11]
-
Cell Cycle Arrest: Some derivatives have been observed to halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[10]
-
Inhibition of Hsp90: Certain 1,2,3-thiadiazole derivatives, close relatives of the 1,3,4-isomers, have been found to inhibit Heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins.[12]
Plausible Signaling Pathway: EGFR/HER-2 Inhibition
Given the prevalence of EGFR and HER-2 targeting by thiadiazole derivatives, a plausible mechanism of action for a novel analog could involve the inhibition of this signaling cascade.
Caption: Inhibition of EGFR/HER-2 signaling by a thiadiazole derivative.
Structure-Activity Relationship (SAR) Insights
From the comparative data, it is evident that the nature of the substituents at the 2 and 5 positions of the 1,3,4-thiadiazole ring plays a crucial role in determining the cytotoxic potency. For example, the presence of a tert-butyl group in Analog C resulted in a significantly low IC50 value of 1.7 µM against pancreatic cancer cells.[7] In contrast, larger aromatic substituents in Analogs A and B showed more moderate activity.[7] The electron-donating or withdrawing properties, lipophilicity, and steric bulk of these substituents all contribute to the compound's ability to interact with its biological target. The chloro and methoxymethyl groups in the target compound, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, are expected to modulate its electronic properties and solubility, which could lead to a unique cytotoxic profile.
Conclusion and Future Directions
This guide has provided a framework for understanding the potential cytotoxicity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole through a comparative analysis of its structural analogs. The established anticancer activity of the 1,3,4-thiadiazole scaffold, coupled with the diverse mechanisms of action exhibited by its derivatives, underscores the promise of this class of compounds in oncology research.
The provided experimental protocol for the MTT assay offers a standardized method for empirically determining the cytotoxic efficacy of this novel compound. Future studies should focus on synthesizing 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole and evaluating its in vitro cytotoxicity against a panel of cancer cell lines. Subsequent mechanistic studies would then be warranted to elucidate its specific molecular targets and signaling pathways. Such a systematic approach will be instrumental in determining the therapeutic potential of this and other novel 1,3,4-thiadiazole derivatives.
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In Vivo Validation of 1,3,4-Thiadiazole Derivatives: A Comparative Guide to the Therapeutic Potential of Acetazolamide
In the landscape of modern drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive in vivo validation of the therapeutic potential of a prominent 1,3,4-thiadiazole derivative, acetazolamide. While the originally queried compound, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, lacks sufficient public data for a thorough analysis, we will utilize acetazolamide as a well-documented exemplar to explore the in vivo efficacy of this chemical class. This comparison will focus on two distinct and clinically relevant therapeutic areas: oncology and infectious disease.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of acetazolamide's performance against established therapeutic alternatives, supported by experimental data and detailed protocols.
Unveiling the Therapeutic Versatility of Acetazolamide
Acetazolamide, a cornerstone of carbonic anhydrase inhibitors, exemplifies the therapeutic pliability of the 1,3,4-thiadiazole core. Its mechanism of action, centered on the inhibition of carbonic anhydrase enzymes, has far-reaching physiological consequences, making it a compelling candidate for repurposing in oncology and for combating antimicrobial resistance.
A Dual Threat: Anticancer and Antimicrobial Potential
Anticancer Activity: The tumor microenvironment is often characterized by hypoxia and acidosis, conditions that promote tumor progression and therapeutic resistance. Carbonic anhydrase IX (CAIX) is a key enzyme in maintaining pH homeostasis in cancer cells and is frequently overexpressed in various solid tumors, including renal cell carcinoma. Acetazolamide, by targeting CAIX, can disrupt this delicate pH balance, leading to increased intracellular acidification and, consequently, tumor growth inhibition. In vivo studies have demonstrated that acetazolamide can serve as a vehicle to selectively deliver cytotoxic payloads to CAIX-expressing tumors.[1][2]
Antimicrobial Activity: The emergence of multidrug-resistant bacteria, such as vancomycin-resistant enterococci (VRE), poses a significant global health threat. Recent in vivo studies have revealed the potent antibacterial activity of acetazolamide against VRE.[3][4][5][6] This discovery opens a new avenue for the development of novel antimicrobial agents based on the 1,3,4-thiadiazole scaffold.
Comparative In Vivo Efficacy
To contextualize the therapeutic potential of acetazolamide, a direct comparison with standard-of-care agents is essential. The following sections present a comparative analysis of acetazolamide's in vivo performance against established treatments for renal cell carcinoma and VRE infections.
Anticancer Efficacy: Acetazolamide in Renal Cell Carcinoma
Renal cell carcinoma is notoriously resistant to conventional chemotherapy.[7][8] Targeted therapies and immunotherapies are now the mainstays of treatment.[9][10][11] However, the unique mechanism of acetazolamide offers a novel approach. Here, we compare a drug conjugate of acetazolamide with a standard chemotherapeutic agent, vinblastine.
Table 1: Comparative In Vivo Anticancer Efficacy
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| Acetazolamide-Drug Conjugate | Nude mice bearing SKRC-52 xenografts | Renal Cell Carcinoma | 250 nmol/kg | Slower tumor growth compared to control. | [2][12] |
| Vinblastine | (Historical Data) | Metastatic Renal Cell Carcinoma | Varies | Limited objective response rates (6-9%). | [8] |
dot
Caption: Workflow for In Vivo Anticancer Efficacy Testing.
Antimicrobial Efficacy: Acetazolamide Against VRE
Linezolid is an important antibiotic for the treatment of VRE infections.[13][14] Recent in vivo studies have shown that acetazolamide is not only effective against VRE but may even outperform linezolid in certain models.[3][4][5][6]
Table 2: Comparative In Vivo Antimicrobial Efficacy
| Compound | Animal Model | Infection Type | Dosing Regimen | Key Findings | Reference |
| Acetazolamide | Murine peritonitis model | VRE septicemia | 20 mg/kg (oral) | Superior to linezolid in reducing VRE burden in organs. | [3][4] |
| Linezolid | Murine peritonitis model | VRE septicemia | 20 mg/kg (oral) | Effective, but less so than acetazolamide in this model. | [3][4] |
| Acetazolamide | Murine colonization model | VRE colonization | 10-20 mg/kg (oral) | Significantly reduced VRE burden in feces and ileal contents. | [3] |
| Linezolid | Murine colonization model | VRE colonization | Not specified | Did not significantly reduce VRE count in ileal contents. | [3] |
dot
Caption: Workflow for In Vivo Antimicrobial Efficacy Testing.
Mechanism of Action: A Deeper Dive
The therapeutic effects of acetazolamide stem from its ability to inhibit carbonic anhydrases. The specific isoforms targeted dictate its application in different disease contexts.
Anticancer Mechanism
dot
Caption: Anticancer Signaling Pathway of Acetazolamide.
Antimicrobial Mechanism
The precise antimicrobial mechanism of acetazolamide is still under investigation, but it is believed to involve the inhibition of bacterial carbonic anhydrases, which are essential for various metabolic processes in pathogens.
Experimental Protocols
For researchers seeking to validate these findings or explore similar compounds, the following detailed protocols for key in vivo experiments are provided.
Murine Xenograft Model for Anticancer Studies
This protocol outlines the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of anticancer compounds.[15][16][17][18]
Materials:
-
Human renal cell carcinoma cells (e.g., SKRC-52)
-
Immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Test compound (e.g., acetazolamide-drug conjugate) and vehicle control
Procedure:
-
Cell Culture: Culture human renal cell carcinoma cells according to standard protocols to achieve a sufficient number of viable cells for injection.
-
Cell Preparation: On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-5 x 10^7 cells/mL. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Subcutaneous Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
Murine Peritonitis Model for Antimicrobial Studies
This protocol describes the induction of peritonitis in mice to assess the in vivo efficacy of antimicrobial agents against systemic infections.[19][20][21][22][23]
Materials:
-
Vancomycin-resistant Enterococcus (VRE) strain
-
Bacterial culture medium (e.g., Tryptic Soy Broth)
-
Saline
-
Mice (e.g., BALB/c), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Test compound (e.g., acetazolamide), comparator drug (e.g., linezolid), and vehicle control
Procedure:
-
Bacterial Culture Preparation: Grow the VRE strain overnight in an appropriate broth medium.
-
Inoculum Preparation: On the day of infection, dilute the bacterial culture in sterile saline to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Induction of Peritonitis: Inject 100 µL of the bacterial suspension intraperitoneally into each mouse.
-
Treatment Initiation: At a specified time post-infection (e.g., 1-2 hours), administer the test compound, comparator drug, and vehicle control to their respective groups via the chosen route (e.g., oral gavage).
-
Monitoring: Monitor the mice for signs of illness and survival over a defined period (e.g., 7 days).
-
Bacterial Burden Determination: At the end of the study or at specific time points, euthanize a subset of mice from each group. Aseptically collect organs (e.g., liver, spleen, kidneys) and blood. Homogenize the organs and perform serial dilutions of the homogenates and blood. Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue or milliliter of blood.
-
Efficacy Evaluation: The primary endpoints are typically survival rate and the reduction in bacterial burden in various organs.
Conclusion
The 1,3,4-thiadiazole scaffold, exemplified by acetazolamide, holds significant promise for the development of novel therapeutics in oncology and infectious diseases. The in vivo data presented in this guide highlight the potential of acetazolamide as both an anticancer and an antimicrobial agent. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic utility of this versatile chemical class. As we continue to grapple with the challenges of cancer and antimicrobial resistance, the exploration of established compounds like acetazolamide for new indications represents a valuable and efficient strategy in drug discovery.
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A Senior Application Scientist's Guide to the Characterization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole: A Head-to-Head Comparison of Analytical Techniques
Introduction
In the landscape of pharmaceutical and agrochemical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole stands as a key intermediate, valued for its reactive sites that permit diverse synthetic modifications. The thiadiazole ring is a well-established pharmacophore found in a range of bioactive molecules, including antimicrobial and anticancer agents.[1][2] The precise and unambiguous characterization of this molecule is not merely a procedural step; it is the foundation upon which all subsequent research, development, and validation are built. An impure or misidentified intermediate can lead to failed syntheses, erroneous biological data, and significant loss of resources.
This guide provides a head-to-head comparison of the principal analytical techniques for the structural elucidation and purity assessment of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. We move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the rationale to select the most appropriate analytical strategy, ensuring the integrity and reproducibility of your work.
The Analytical Gauntlet: A Synergistic Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on the synergistic use of multiple orthogonal techniques. Each method interrogates a different molecular property, and together, they provide a self-validating system of evidence. The typical workflow involves chromatographic separation to assess purity, followed by a suite of spectroscopic methods for structural confirmation.
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents require a rigorous, scientifically-grounded approach. This guide provides a comprehensive protocol for the proper disposal of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a halogenated heterocyclic compound. The procedures outlined here are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment.
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic chemical hazards of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is the foundation of its safe management. Its structure combines three key functional groups that dictate its risk profile: a chlorinated component, a thiadiazole ring, and an ether group.
-
Halogenated Organic Compound : The presence of chlorine classifies this molecule as a halogenated organic compound.[1] Such compounds require specific disposal pathways, primarily high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins. They must never be mixed with non-halogenated organic waste, as this contaminates the entire waste stream and significantly increases disposal costs.[2]
-
Thiadiazole Heterocycle : The 1,3,4-thiadiazole ring is a common pharmacophore known for a range of biological activities.[3][4] Analogs of this structure are known to be irritants and are toxic to aquatic life with long-lasting effects.[5][6] Therefore, this compound and its waste must be considered environmentally hazardous.
-
Chemical Reactivity : Based on safety data for similar chemical structures, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is expected to be incompatible with strong oxidizing agents and strong acids.[7] Combustion may produce toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[5]
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Primary Precaution |
|---|---|---|
| Acute Toxicity | Based on analogs, may be harmful if swallowed, inhaled, or in contact with skin.[6][7][8] | Handle in a well-ventilated area or fume hood, and wear appropriate PPE. |
| Skin/Eye Irritation | Expected to cause skin and eye irritation, potentially severe.[5][7][8] | Wear chemical-resistant gloves and safety goggles. |
| Respiratory Irritation | May cause irritation to the respiratory system.[5][7][8] | Avoid breathing dust, fumes, or vapors. |
| Aquatic Toxicity | Thiadiazole derivatives can be toxic to aquatic organisms with long-lasting effects.[5][6] | Prevent any release to the environment. Do not dispose of down the drain.[2][9] |
Part 2: Pre-Disposal Operations: Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and rigorous segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the following:
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Wear chemically resistant gloves. Double-gloving with nitrile gloves is a recommended best practice.[10]
-
Body Protection : A fully-buttoned laboratory coat must be worn.
-
Work Area : All handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]
The Critical Imperative: Waste Segregation
The single most important step in this process is segregation. The causality is both safety- and compliance-driven: mixing incompatible waste streams can lead to dangerous chemical reactions, and regulatory frameworks mandate the separation of different waste classes.
-
Designate as Halogenated Waste : All waste containing 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole must be collected in a container specifically designated for HALOGENATED ORGANIC WASTE .[1][10]
-
Incompatible Materials : Do not mix this waste with strong acids, bases, or strong oxidizing agents.[7] Refer to a chemical compatibility chart for detailed guidance.[11]
-
Waste Streams : Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Unused reagent, contaminated filter paper, and weighing boats.
-
Liquid Waste : Reaction mixtures, solutions, and solvent rinsates.
-
Contaminated Sharps & Labware : Pipette tips, contaminated glassware, etc.
-
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe collection, storage, and disposal of waste generated from 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
Step 1: Waste Collection
-
Liquid Waste : Collect all solutions and solvent rinses directly into a designated, compatible hazardous waste container (e.g., a polyethylene carboy).[9][10] The container must be kept closed when not in use.
-
Solid Waste : Collect unadulterated solid compound and contaminated disposables (e.g., gloves, weighing paper) in a separate, clearly labeled solid hazardous waste container.[9]
-
Aqueous Waste : If an aqueous layer is separated during a workup, it is considered contaminated and must be collected as hazardous liquid waste. Do not pour it down the drain.[2]
Step 2: Decontamination of Empty Containers
The original reagent bottle is not "empty" until it has been properly decontaminated.
-
Triple Rinse : Rinse the empty container with a suitable solvent (e.g., acetone or methanol) a minimum of three times.[9]
-
Collect Rinsate : This rinsate is now considered hazardous waste. It must be collected and added to your HALOGENATED ORGANIC LIQUID WASTE container.[9]
-
Final Disposal of Container : Once triple-rinsed, deface or remove the original label. The container can now be disposed of in the regular trash or recycled according to institutional policy.
Step 3: Labeling and Temporary Storage
Proper labeling is a legal requirement and essential for safety.
-
Labeling : The waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole" and any other components in the mixture.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant, Environmentally Hazardous).
-
-
Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be stored in secondary containment to prevent spills.[10]
Step 4: Final Disposal
-
Contact EHS : Once the waste container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department.
-
Scheduled Pickup : EHS will arrange for a scheduled pickup of the waste. Do not attempt to transport or dispose of the chemical waste yourself. The ultimate disposal will be carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF), likely via high-temperature incineration.
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
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- 11. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
This document provides essential safety and logistical information for the handling of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. This guide is structured to explain the causality behind each recommendation, creating a self-validating system of laboratory safety.
Hazard Analysis and Risk Assessment
-
Acute Toxicity: Harmful if swallowed and potentially toxic if it comes into contact with the skin.[1][2]
-
Corrosivity: Capable of causing severe skin irritation, burns, and serious eye damage.[1][2][3][4][5][6][7] The heterocyclic nitrogen atoms and the chloro-substituent contribute to the electrophilic nature of the molecule, enhancing its reactivity with biological tissues.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][8][4][7][9]
-
Sensitization: Some thiadiazole derivatives may cause an allergic skin reaction upon repeated contact.[1][10][11]
Given these potential hazards, all handling of this compound must be performed with appropriate engineering controls and personal protective equipment.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential chemical exposure. The rationale for each piece of equipment is detailed below.
| PPE Category | Item | Specification & Rationale |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][9] Protects against splashes and airborne particles. Given the risk of serious eye damage[3][6][11], this is a non-negotiable requirement. |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[7] This is critical as the compound may be toxic upon skin contact.[1] |
| Lab Coat | A standard lab coat prevents incidental skin contact with contaminated surfaces. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. | |
| Respiratory Protection | Respirator (if applicable) | A NIOSH-approved respirator may be necessary if engineering controls are insufficient, if irritation is experienced, or when handling large quantities of the solid material where dust formation is likely.[1][3][9] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount for safety. The following procedures are designed to minimize exposure and prevent accidental release.
Engineering Controls
All manipulations of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[1][11][12] This is the primary method for controlling inhalation exposure. Ensure the fume hood has adequate airflow before beginning any work. A safety shower and eyewash station must be readily accessible.[3][11][12]
Safe Handling and Storage Workflow
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary items.
-
Handling:
-
Storage:
Spill Response Protocol
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated (only if it is safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, diatomite).[13] Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[2][11] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
-
Dispose: Dispose of the waste container according to institutional and local regulations.
Disposal Plan
All waste containing 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole must be treated as hazardous.
-
Collect surplus material and residues in a designated, sealed, and properly labeled hazardous waste container.
-
Do not allow the product to enter drains or watercourses.[2][13]
-
Arrange for disposal through a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[2][11]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][3] If skin irritation or burns occur, seek medical attention.
-
If Inhaled: Move the person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[2][6] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8]
Procedural Workflow Visualization
The following diagram illustrates the decision-making process for selecting appropriate controls and PPE when working with 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.
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- 2. aaronchem.com [aaronchem.com]
- 3. georganics.sk [georganics.sk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. file.chemscene.com [file.chemscene.com]
- 13. keim.com [keim.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
